EPZ020411
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKVNSQXPVCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to EPZ020411: A Selective PRMT6 Inhibitor
This guide provides a comprehensive technical overview of this compound, a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). We will delve into its mechanism of action, biochemical and cellular functions, and pharmacokinetic profile, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Introduction to this compound and its Target, PRMT6
This compound is a novel aryl pyrazole compound identified as the first potent and selective tool compound for studying the function of PRMT6.[1] PRMT6 is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] Specifically, PRMT6 is the only known enzyme to asymmetrically dimethylate histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[1][2]
The overexpression of PRMT6 has been implicated in several cancers, including melanoma, bladder, lung, and prostate carcinoma, making it a compelling therapeutic target.[1] this compound provides a critical tool for the validation of PRMT6 as a target in these and other diseases.[1]
Mechanism of Action
This compound acts as a highly selective inhibitor of PRMT6.[3] Structural studies have shown that this compound binds to the substrate-binding site of PRMT6.[2] Kinetic analyses have revealed that this compound is a noncompetitive inhibitor with respect to both the methyl donor SAM and the peptide substrate.[2] This suggests that it binds to a site distinct from the active site, inducing a conformational change that prevents the catalytic activity of the enzyme.
In Vitro and In Vivo Activity
Biochemical Potency and Selectivity
This compound demonstrates high potency for PRMT6 with an IC50 of 10 nM.[3][4][5][6] It exhibits significant selectivity for PRMT6 over other protein arginine methyltransferases and other histone methyltransferases.[1][7]
Table 1: Biochemical Inhibitory Potency of this compound
| Target | IC50 (nM) |
| PRMT6 | 10 |
| PRMT1 | 119 |
| PRMT8 | 223 |
| PRMT3 | >100-fold selective vs. PRMT6 |
| PRMT4 | >100-fold selective vs. PRMT6 |
| PRMT5 | >100-fold selective vs. PRMT6 |
| PRMT7 | >100-fold selective vs. PRMT6 |
Data compiled from multiple sources.[1][4][5][6][7]
Cellular Activity
In a cellular context, this compound effectively inhibits the methyltransferase activity of PRMT6. In A375 melanoma cells engineered to overexpress PRMT6, treatment with this compound resulted in a dose-dependent decrease in the methylation of H3R2, with a cellular IC50 of 0.637 µM.[1][4][5]
Table 2: Cellular Potency of this compound
| Cell Line | Target Substrate | Cellular IC50 (µM) |
| A375 (PRMT6 overexpression) | H3R2 methylation | 0.637 |
Data from Mitchell LH, et al. ACS Med Chem Lett. 2015.[1]
In Vivo Pharmacokinetics
Pharmacokinetic studies in male Sprague-Dawley rats have shown that this compound has moderate clearance and a good volume of distribution.[7] Importantly, it demonstrates good bioavailability following subcutaneous administration, with unbound plasma concentrations remaining above the biochemical IC50 for PRMT6 for over 12 hours.[4][5][7]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Subcutaneous (s.c.) |
| Clearance (CL) | 19.7 mL/min/kg | - |
| Volume of Distribution (Vss) | 11.1 L/kg | - |
| Terminal Half-life (t1/2) | 8.54 h | - |
| Bioavailability (F) | - | 65.6% |
Data from Mitchell LH, et al. ACS Med Chem Lett. 2015 and APExBIO product page.[1][7]
Signaling Pathway and Experimental Workflow Diagrams
PRMT6 Signaling Pathway
The following diagram illustrates the role of PRMT6 in gene regulation and the inhibitory effect of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. Assay: Inhibition of PRMT6 (unknown origin) incubated for 15 mins followed by substrate addition measured after 60 mins by AlphaLisa method (CHEMBL40... - ChEMBL [ebi.ac.uk]
- 4. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.org [mdanderson.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
EPZ020411: A Selective PRMT6 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ020411 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). PRMT6 is a type I arginine methyltransferase that plays a crucial role in epigenetic regulation, signal transduction, and transcriptional regulation.[1] Its overexpression has been implicated in various cancers, including melanoma, bladder, lung, and prostate carcinoma, making it a compelling target for therapeutic intervention.[2][3] this compound serves as a vital chemical probe for elucidating the biological functions of PRMT6 and for validating its potential as a drug target in oncology and other diseases. This guide provides a comprehensive overview of the technical data and experimental protocols associated with this compound.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Conditions | Reference(s) |
| Biochemical IC50 (PRMT6) | 10 nM | --- | [2][4] |
| Biochemical IC50 (PRMT1) | 119 nM | --- | [5] |
| Biochemical IC50 (PRMT8) | 223 nM | --- | [5] |
| Selectivity | >10-fold selective for PRMT6 over PRMT1 and PRMT8; >100-fold selective over PRMT3, PRMT4, PRMT5, and PRMT7 | Biochemical assays | [2][4] |
| Cellular IC50 (H3R2 methylation) | 0.637 ± 0.241 µM | A375 cells overexpressing PRMT6, 48h treatment | [2] |
In Vivo Pharmacokinetics of this compound in Sprague-Dawley Rats
| Route of Administration | Dose | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Terminal Half-life (t1/2) (h) | Bioavailability (F) (%) | Reference(s) |
| Intravenous (i.v.) | 1 mg/kg | 19.7 ± 1.0 | 11.1 ± 1.6 | 8.54 ± 1.43 | N/A | [2] |
| Subcutaneous (s.c.) | 5 mg/kg | N/A | N/A | 9.19 ± 1.60 | 65.6 ± 4.3 | [2] |
Experimental Protocols
Biochemical PRMT6 Inhibition Assay (AlphaLISA)
This protocol is adapted from established methods for measuring PRMT activity.
Materials:
-
Recombinant human PRMT6 enzyme
-
Biotinylated histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
AlphaLISA anti-methylarginine acceptor beads
-
Streptavidin-donor beads
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add PRMT6 enzyme and this compound to the wells of the microplate and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated histone H4 peptide substrate and SAM.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-donor beads and incubate for another 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values using a suitable data analysis software.
Cellular H3R2 Methylation Assay (Western Blot)
This protocol describes the assessment of PRMT6 activity in a cellular context by measuring the methylation of its substrate, histone H3 at arginine 2 (H3R2).
Materials:
-
A375 human melanoma cells
-
pcDNA4 HisMAX_A plasmid encoding for PRMT6
-
Lipofectamine LTX and Plus reagent
-
DMEM with 10% FBS
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A375 cells in 6-well plates.
-
Transfect cells with the PRMT6 expression plasmid or an empty vector control using Lipofectamine LTX.
-
Concurrently with transfection, treat the cells with increasing concentrations of this compound (or vehicle control).
-
Incubate for 48 hours.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total H3 antibody as a loading control.
-
Quantify band intensities to determine the dose-dependent effect of this compound on H3R2 methylation.
Signaling Pathways and Experimental Workflows
PRMT6-Mediated Transcriptional Repression
PRMT6 is known to repress transcription by methylating histone H3 at arginine 2 (H3R2me2a). This modification is mutually exclusive with the activating histone H3 lysine 4 trimethylation (H3K4me3) mark. By depositing the repressive H3R2me2a mark, PRMT6 can inhibit the expression of target genes.
Caption: PRMT6-mediated transcriptional repression pathway.
This compound Inhibition of PRMT6 Activity
This compound acts as a competitive inhibitor of PRMT6, preventing the methylation of its substrates. This leads to a reduction in the repressive H3R2me2a mark and subsequent de-repression of target gene expression.
Caption: Inhibition of PRMT6 by this compound.
Experimental Workflow for Cellular Assay
The following diagram outlines the key steps in the cellular assay to determine the efficacy of this compound.
Caption: Cellular assay workflow for this compound.
Conclusion
This compound is a valuable tool for the study of PRMT6 biology and its role in disease.[2] Its high potency and selectivity, combined with favorable pharmacokinetic properties, make it suitable for both in vitro and in vivo preclinical investigations.[2] The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of PRMT6 inhibition. While this compound is currently in the preclinical stage of development, the ongoing research with this and other PRMT6 inhibitors holds promise for the future of targeted cancer therapy.[3]
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. thomassci.com [thomassci.com]
EPZ020411: A Technical Guide to a Selective PRMT6 Inhibitor and its Role in Epigenetic Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ020411 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] PRMT6 is a type I protein arginine methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] Notably, PRMT6 is the primary enzyme responsible for the H3R2me2a mark, a modification associated with transcriptional repression.[1][4] Dysregulation of PRMT6 activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][2][3][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and its impact on relevant signaling pathways.
Core Mechanism of Action
This compound acts as a selective inhibitor of PRMT6.[6][7] By binding to PRMT6, this compound blocks its methyltransferase activity, thereby preventing the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. The primary epigenetic consequence of this compound activity is the dose-dependent reduction of asymmetric dimethylation at histone H3 arginine 2 (H3R2me2a).[1][8][9] This inhibition of a key repressive histone mark can lead to alterations in gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nM) | Reference |
| PRMT6 | 10 | [5][6][7][9][10][11] |
| PRMT1 | 119 | [5][9][10][11] |
| PRMT8 | 223 | [5][9][10][11] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) | Reference | | --- | --- | --- | | H3R2 Methylation Inhibition | A375 | 0.634 - 0.637 |[1][5][6][7][9][10][11] |
Table 3: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Dosing | Reference | | --- | --- | --- | | Clearance | 19.7 mL/min/kg | 1 mg/kg, IV |[8][12] | | Volume of Distribution (Vss) | 11.1 L/kg | 1 mg/kg, IV |[8][12] | | Terminal Half-life (t1/2) | 8.54 h | 1 mg/kg, IV |[8][12] | | Bioavailability | 65.6% | 5 mg/kg, SC |[8][12] |
Experimental Protocols
Biochemical PRMT6 Inhibition Assay (Radioactive)
This protocol outlines a method to determine the in vitro potency of this compound against PRMT6 using a radioactive methyltransferase assay.
Materials:
-
Recombinant human PRMT6
-
Histone H3 peptide (substrate)
-
S-[methyl-¹⁴C]-Adenosyl-L-methionine (¹⁴C-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing PRMT6 enzyme and histone H3 peptide in the assay buffer.
-
Serially dilute this compound to the desired concentrations.
-
Add the diluted this compound or vehicle control to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C.
-
Initiate the methyltransferase reaction by adding ¹⁴C-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium carbonate) to remove unincorporated ¹⁴C-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3R2 Methylation Assay (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit H3R2 methylation in a cellular context using Western blotting.
Materials:
-
A375 cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A375 cells in culture plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal.
-
Calculate the percent inhibition of H3R2 methylation and determine the cellular IC50 value.
Signaling Pathways and Logical Relationships
The inhibition of PRMT6 by this compound has significant implications for cellular signaling, particularly in the context of cancer. PRMT6 has been shown to influence several key oncogenic pathways.
Caption: Mechanism of this compound action on PRMT6-mediated methylation.
PRMT6-mediated methylation of H3R2 is a repressive mark that can silence the expression of tumor suppressor genes. By inhibiting PRMT6, this compound can potentially lead to the re-expression of these genes.
Furthermore, PRMT6 has been shown to interact with and modulate the activity of key signaling proteins involved in cancer progression.
Caption: Role of PRMT6 in cancer signaling pathways and its inhibition by this compound.
In colorectal cancer, PRMT6 has been found to enhance MYC signaling by stabilizing the c-MYC protein through monomethylation, which inhibits its degradation.[7] Inhibition of PRMT6 with this compound could therefore lead to decreased c-MYC levels and reduced cancer cell proliferation.[7] Additionally, in endometrial cancer, PRMT6 has been shown to promote cell proliferation and migration by activating the AKT/mTOR pathway.[8] These findings highlight the potential of this compound as a therapeutic agent in cancers driven by these pathways.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of PRMT6 and a potential starting point for the development of novel epigenetic therapies. Its high potency and selectivity for PRMT6 allow for the precise dissection of PRMT6-mediated pathways in normal physiology and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the role of PRMT6 in epigenetic modification.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PRMT6 promotes colorectal cancer progress via activating MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thomassci.com [thomassci.com]
- 11. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 12. apexbt.com [apexbt.com]
Investigating the Biological Pathways Affected by EPZ020411: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ020411 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), a key enzyme involved in epigenetic regulation.[1][2] This technical guide provides an in-depth overview of the biological pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action and its potential therapeutic applications, particularly in oncology.
Introduction to this compound
This compound is a selective inhibitor of PRMT6, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] The primary histone target of PRMT6 is Histone H3 at arginine 2 (H3R2), and the resulting dimethylation (H3R2me2a) is a key epigenetic mark.[3] By inhibiting PRMT6, this compound effectively reduces H3R2me2a levels, leading to downstream effects on gene expression and cellular processes.[2]
Quantitative Data: Inhibitory Activity and Cellular Effects
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Inhibitory Activity of this compound [4][5][6]
| Target | IC50 (nM) | Assay Type |
| PRMT6 | 10 | Biochemical Assay |
| PRMT1 | 119 | Biochemical Assay |
| PRMT8 | 223 | Biochemical Assay |
Table 2: Cellular Activity of this compound [2][4]
| Cell Line | Target/Effect Measured | IC50 (µM) |
| A375 (Human Melanoma) | H3R2 methylation | 0.637 |
| A375 (Human Melanoma) | PRMT1 activity (monomethyl R*GG) | 7.1 |
Table 3: Pharmacokinetic Properties of this compound in Rats [2]
| Parameter | Value (following 1 mg/kg i.v. dose) | Value (following 5 mg/kg s.c. dose) |
| Clearance (CL) | 19.7 ± 1.0 mL/min/kg | - |
| Volume of Distribution (Vss) | 11.1 ± 1.6 L/kg | - |
| Terminal Half-life (t1/2) | 8.54 ± 1.43 h | 9.19 ± 1.60 h |
| Bioavailability (F) | - | 65.6 ± 4.3% |
Biological Pathways Affected by this compound
Inhibition of PRMT6 by this compound impacts several critical signaling pathways, primarily through the alteration of gene expression patterns.
Cell Cycle Regulation
This compound has been shown to induce cell cycle arrest, in part by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[1][7][8] PRMT6 normally represses the transcription of these tumor suppressor genes.[1] Inhibition of PRMT6 by this compound lifts this repression, leading to increased p21 and p27 levels, which in turn inhibit cyclin-dependent kinases and halt cell cycle progression.[1][9]
Apoptosis
This compound has been observed to induce apoptosis in cancer cells.[4] This can be a consequence of cell cycle arrest and the upregulation of pro-apoptotic genes. The precise mechanisms by which this compound triggers apoptosis are still under investigation but are likely linked to the altered gene expression profile resulting from PRMT6 inhibition.
PI3K/AKT/mTOR Pathway
Recent studies have suggested a link between PRMT6 and the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival.[1][10] PRMT6 can methylate the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway.[10][11] Methylation of PTEN by PRMT6 enhances its phosphatase activity, thereby suppressing PI3K/AKT signaling.[10] Therefore, inhibition of PRMT6 by this compound could potentially lead to a complex and context-dependent modulation of this pathway. In some contexts, PRMT6 depletion has been shown to repress the PI3K-AKT cascade.[10]
Experimental Protocols
PRMT6 Enzymatic Assay (Radiometric)
This protocol is a general guideline for a radiometric assay to measure PRMT6 activity and the inhibitory effect of this compound.
Materials:
-
Recombinant human PRMT6
-
Histone H3 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide (e.g., 10 µM), and [³H]-SAM (e.g., 1 µCi).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant PRMT6 (e.g., 100 nM).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Western Blot for H3R2me2a
This protocol outlines the general steps for detecting changes in H3R2me2a levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H3R2me2a (specific clone and vendor to be optimized)
-
Anti-Total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3R2me2a (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-Total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3R2me2a levels.
Conclusion
This compound is a valuable tool compound for studying the biological functions of PRMT6. Its ability to selectively inhibit PRMT6 and modulate key cellular pathways, including cell cycle control and apoptosis, highlights its potential as a therapeutic agent, particularly in the context of cancer. Further research, including comprehensive transcriptomic and proteomic analyses, will provide a more detailed understanding of the global cellular response to this compound and aid in the identification of predictive biomarkers for its therapeutic efficacy. As this compound is currently in the preclinical development stage, future clinical investigations are warranted to evaluate its safety and efficacy in human patients.[12]
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. thomassci.com [thomassci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Changes in p21(Cip1) and p27(Kip1) expression are not required for cell cycle entry and progression to S phase in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential expression of p16/p21/p27 and cyclin D1/D3, and their relationships to cell proliferation, apoptosis, and tumour progression in invasive ductal carcinoma of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTEN arginine methylation by PRMT6 suppresses PI3K–AKT signaling and modulates pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTEN arginine methylation by PRMT6 suppresses PI3K-AKT signaling and modulates pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
EPZ020411: A Potent and Selective Inhibitor of PRMT6 and its Impact on Histone H3R2 Methylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EPZ020411, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). It details the mechanism of action of this compound and its specific effect on the methylation of histone H3 at arginine 2 (H3R2). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental workflows.
Introduction to PRMT6 and H3R2 Methylation
Protein Arginine Methyltransferase 6 (PRMT6) is a type I protein arginine methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in the formation of asymmetric dimethylarginine (aDMA). A key substrate of PRMT6 is histone H3, which it asymmetrically dimethylates at arginine 2 (H3R2me2a).
H3R2 methylation is an important epigenetic modification involved in the regulation of gene expression. It is generally considered a repressive mark that can antagonize the activating H3K4me3 mark. Dysregulation of PRMT6 activity and H3R2 methylation has been implicated in various diseases, including cancer, making PRMT6 an attractive target for therapeutic intervention.
This compound: A Selective PRMT6 Inhibitor
This compound is a potent and selective, SAM-competitive inhibitor of PRMT6.[1] Its selectivity and cellular activity make it a valuable tool compound for studying the biological functions of PRMT6 and for validating it as a therapeutic target.
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Protein Methyltransferases
| Target Enzyme | IC50 (nM) |
| PRMT6 | 10 [2][3][4][5] |
| PRMT1 | 119[2][3] |
| PRMT8 | 223[2][3] |
| PRMT3 | >10,000 |
| PRMT4 (CARM1) | >10,000 |
| PRMT5 | >10,000 |
| PRMT7 | >10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| A375 (human melanoma) | Inhibition of H3R2 methylation | 0.637 | [1] |
Signaling Pathway
The following diagram illustrates the central role of PRMT6 in the methylation of histone H3 at arginine 2 and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on PRMT6 activity and H3R2 methylation.
In Vitro PRMT6 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate by recombinant PRMT6.
Materials:
-
Recombinant human PRMT6
-
Histone H3 peptide (1-21) substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
This compound stock solution in DMSO
-
Scintillation cocktail
-
Filter paper plates (e.g., phosphocellulose)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT6 (e.g., 5 nM), and histone H3 peptide (e.g., 20 µM).
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto the filter paper.
-
Wash the filter paper three times with 10% TCA to remove unincorporated [³H]-SAM.
-
Dry the filter paper and add scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3R2 Methylation Assay (Western Blot)
This assay quantifies the levels of H3R2me2a in cells treated with this compound.
Materials:
-
A375 human melanoma cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3R2me2a
-
Rabbit or mouse anti-total Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., from 0.1 µM to 20 µM) or DMSO for 48 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.
-
Calculate the percent inhibition of H3R2 methylation and determine the cellular IC50 value.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for evaluating a PRMT6 inhibitor and the logical relationship between the key components of this system.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PRMT6. It effectively reduces the levels of H3R2 methylation in both biochemical and cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound as a chemical probe to further investigate the biological roles of PRMT6 and to explore its therapeutic potential. The provided workflows and diagrams offer a clear framework for designing and interpreting experiments aimed at understanding the impact of PRMT6 inhibition on cellular processes.
References
The Selectivity Profile of EPZ020411: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of EPZ020411, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This document details the quantitative inhibitory activity of this compound against various PRMTs, outlines the experimental methodologies used to determine its selectivity, and visualizes the key signaling pathways in which these enzymes are implicated.
Quantitative Selectivity Profile of this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for PRMT6 over other protein arginine methyltransferases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The selectivity of this compound has been characterized against a panel of PRMTs, with the most significant activity observed against PRMT6.
Table 1: In Vitro Inhibitory Activity of this compound against PRMTs
| PRMT Isoform | IC50 (nM) | Fold Selectivity vs. PRMT6 |
| PRMT6 | 10 | 1 |
| PRMT1 | 119 | 11.9 |
| PRMT8 | 223 | 22.3 |
| PRMT3 | >10,000 | >1000 |
| PRMT4/CARM1 | >10,000 | >1000 |
| PRMT5 | >10,000 | >1000 |
| PRMT7 | >10,000 | >1000 |
Data compiled from multiple sources. It has been reported that this compound is over 100-fold selective for PRMT6/8/1 compared to other histone methyltransferases, including PRMT3, PRMT4, PRMT5, and PRMT7.[1][2]
Experimental Protocols for Determining Inhibitor Selectivity
The determination of the selectivity profile of a PRMT inhibitor like this compound involves robust biochemical assays that measure the enzymatic activity of individual PRMT isoforms in the presence of varying concentrations of the inhibitor. The following are representative protocols for commonly used assays in this field.
Scintillation Proximity Assay (SPA) for PRMT6
This assay is a homogeneous and high-throughput method for measuring the activity of PRMT6 by quantifying the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate.
Materials:
-
Recombinant human PRMT6 enzyme
-
Biotinylated histone H4 peptide substrate (e.g., Biotin-H4-peptide)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA
-
Stop Solution: 5 M Guanidine HCl
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (for control wells).
-
Add 10 µL of a solution containing recombinant PRMT6 and the biotinylated histone H4 peptide substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 8 µL of [³H]-SAM in Assay Buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the methylation reaction to proceed.
-
Terminate the reaction by adding 5 µL of Stop Solution.
-
Add 10 µL of a suspension of streptavidin-coated SPA beads in PBS.
-
Seal the plate and incubate for at least 1 hour to allow the biotinylated peptide to bind to the SPA beads.
-
Centrifuge the plate to pellet the beads.
-
Measure the radioactivity using a scintillation counter. The proximity of the [³H]-methylated peptide to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Filter-Binding Assay for PRMT1
This traditional method measures the incorporation of a radiolabeled methyl group into a protein or peptide substrate, which is then captured on a filter membrane.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 protein or a suitable peptide substrate
-
[³H]-SAM
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Trichloroacetic acid (TCA), 25% (w/v)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Set up reaction tubes containing the PRMT1 enzyme, the histone H4 substrate, and the diluted this compound or buffer control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with 7.5% TCA to remove unincorporated [³H]-SAM.
-
Wash the filters with ethanol and allow them to dry.
-
Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
LANCE TR-FRET Assay for PRMT8
Lanthanide-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous assay format that offers high sensitivity and is well-suited for high-throughput screening.
Materials:
-
Recombinant human PRMT8 enzyme
-
Biotinylated peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Europium-labeled anti-methyl-arginine antibody (Donor)
-
Streptavidin-conjugated ULight™ dye (Acceptor)
-
TR-FRET Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% BSA
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in TR-FRET Assay Buffer.
-
In a 384-well plate, add the PRMT8 enzyme, the biotinylated peptide substrate, SAM, and the diluted this compound or buffer control.
-
Incubate the plate at room temperature to allow the methylation reaction to occur. The incubation time should be optimized based on enzyme kinetics.
-
Stop the enzymatic reaction by adding a detection mixture containing the Europium-labeled anti-methyl-arginine antibody and the streptavidin-conjugated ULight™ dye in TR-FRET buffer.
-
Incubate the plate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents to the methylated biotinylated peptide.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~320-340 nm, emission at 615 nm for Europium and 665 nm for ULight™).
-
The FRET signal, represented by the ratio of the acceptor to donor emission, is proportional to the amount of methylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PRMT6, PRMT1, and PRMT8, as well as a generalized workflow for determining inhibitor selectivity.
Caption: PRMT6 positively regulates the PI3K/AKT/mTOR signaling pathway, promoting cell growth.
Caption: PRMT1 and PRMT8 modulate retinoic acid signaling to regulate neuronal gene expression.
Caption: A generalized experimental workflow for determining the IC50 of an inhibitor.
Conclusion
This compound is a highly selective inhibitor of PRMT6, demonstrating significant potency against its primary target and a favorable selectivity profile against other PRMT family members. The methodologies outlined in this guide provide a framework for the robust evaluation of PRMT inhibitors. The visualization of the associated signaling pathways offers a contextual understanding of the biological implications of PRMT inhibition. This comprehensive technical overview serves as a valuable resource for researchers in the fields of epigenetics, drug discovery, and cancer biology, facilitating further investigation into the therapeutic potential of selective PRMT6 inhibition.
References
The Discovery and Development of EPZ020411: A Potent and Selective PRMT6 Inhibitor for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ020411 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). Its discovery marked a significant advancement in the study of arginine methylation, providing a valuable chemical tool to probe the biological functions of PRMT6. This technical guide details the discovery, development, and characterization of this compound, presenting its biochemical and cellular activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation. Furthermore, this guide illustrates the key signaling pathways influenced by PRMT6 and the experimental workflows involved in characterizing this inhibitor.
Introduction
Protein arginine methylation is a crucial post-translational modification that plays a significant role in various cellular processes, including transcriptional regulation, signal transduction, and RNA processing.[1] The protein arginine methyltransferase (PRMT) family of enzymes catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1] PRMT6 is a Type I PRMT that asymmetrically dimethylates arginine residues, with a key substrate being histone H3 at arginine 2 (H3R2).[2] The methylation of H3R2 by PRMT6 is associated with transcriptional repression and acts in opposition to the activating H3K4me3 mark.[3] Overexpression of PRMT6 has been implicated in several cancers, including melanoma, bladder, lung, and prostate carcinoma, making it an attractive therapeutic target.[1]
The development of potent and selective inhibitors is essential for elucidating the specific roles of individual PRMTs. This compound emerged from a screening of an aryl pyrazole library and was identified as the first potent and selective small-molecule inhibitor of PRMT6.[1][4] This compound has since become an invaluable research tool for target validation and for exploring the therapeutic potential of PRMT6 inhibition.[1]
Discovery and Optimization
This compound was identified through a screening campaign of an internal library of aryl pyrazole compounds.[2] The initial hit demonstrated inhibitory activity against PRMT1, PRMT6, and PRMT8.[2] Structure-activity relationship (SAR) studies and optimization of the aryl pyrazole scaffold led to the synthesis of this compound, a compound with improved potency and selectivity for PRMT6.[4] A co-crystal structure of this compound in complex with PRMT6 and S-adenosyl-L-homocysteine (SAH) revealed that the inhibitor occupies the arginine-binding pocket, providing a structural basis for its inhibitory activity.[4]
Biochemical and Cellular Activity
The inhibitory activity of this compound was characterized through a series of biochemical and cellular assays.
Data Presentation
Table 1: Biochemical Inhibitory Activity of this compound [5][6]
| Target | IC50 (nM) |
| PRMT6 | 10 |
| PRMT1 | 119 |
| PRMT8 | 223 |
| PRMT3 | >10,000 |
| PRMT4 (CARM1) | >10,000 |
| PRMT5 | >10,000 |
| PRMT7 | >10,000 |
Table 2: Cellular Activity of this compound [4]
| Assay | Cell Line | IC50 (µM) |
| H3R2 Methylation Inhibition | A375 (transiently expressing PRMT6) | 0.637 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats [4][5]
| Route of Administration | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Bioavailability (%) |
| Intravenous (i.v.) | 1 | 19.7 ± 1.0 | 11.1 ± 1.6 | 8.54 ± 1.43 | N/A |
| Subcutaneous (s.c.) | 5 | N/A | N/A | 9.19 ± 1.60 | 65.6 ± 4.3 |
Experimental Protocols
Biochemical Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a representative scintillation proximity assay (SPA) used to determine the IC50 values of this compound against PRMT enzymes.
Materials:
-
Recombinant PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, PRMT8)
-
Histone H3 peptide (or other suitable substrate)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
SPA beads (e.g., streptavidin-coated PVT beads)
-
Microplates (e.g., 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a microplate, add the PRMT enzyme, biotinylated histone H3 peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Add a suspension of SPA beads. The biotinylated peptide will bind to the streptavidin-coated beads.
-
Incubate for 30 minutes to allow for bead settling.
-
Measure the radioactivity using a microplate scintillation counter. The proximity of the [³H]-methyl group on the peptide to the scintillant in the bead generates a light signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3R2 Methylation Assay (Western Blot)
This protocol outlines a typical Western blot procedure to assess the effect of this compound on H3R2 methylation in cells.
Materials:
-
A375 human melanoma cell line
-
PRMT6 expression vector
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total H3, anti-PRMT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A375 cells in culture plates.
-
Transfect the cells with a PRMT6 expression vector using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total H3 (as a loading control) and PRMT6 (to confirm overexpression).
-
Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal. Calculate the IC50 value for the inhibition of H3R2 methylation.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for a pharmacokinetic study of this compound in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for intravenous (i.v.) and subcutaneous (s.c.) administration
-
Dosing syringes and needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimate the rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer this compound via i.v. bolus injection (e.g., into the tail vein) or s.c. injection.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular vein or another appropriate site.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental analysis of the plasma concentration-time data to determine pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), half-life (t1/2), and bioavailability.
Signaling Pathways and Experimental Workflows
PRMT6 Signaling Pathway
Caption: PRMT6-mediated signaling and its inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a pioneering chemical probe that has significantly contributed to the understanding of PRMT6 biology. Its high potency and selectivity make it an exceptional tool for investigating the role of PRMT6 in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Further exploration of the therapeutic potential of PRMT6 inhibition, facilitated by tools like this compound, holds promise for the development of novel treatments for cancer and other diseases where PRMT6 is dysregulated.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. thomassci.com [thomassci.com]
EPZ020411's impact on gene transcription regulation
An In-depth Technical Guide to EPZ020411's Impact on Gene Transcription Regulation
Introduction
This compound is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1] PRMT6 is a type I protein arginine methyltransferase that catalyzes the formation of monomethylarginine and asymmetric dimethylarginine on histone and non-histone protein substrates.[1][2] As a key epigenetic regulator, PRMT6 plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, RNA processing, and signal transduction.[1][3] Notably, PRMT6 is the only known arginine methyltransferase to methylate histone H3 at arginine 2 (H3R2), a modification associated with transcriptional repression.[1] Overexpression of PRMT6 has been observed in several cancer types, making it a compelling target for therapeutic intervention.[1][3] this compound serves as a critical chemical probe for elucidating the biological functions of PRMT6 and for validating its potential as a drug target.[1]
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of PRMT6. This inhibition prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. The primary mechanism through which this impacts gene transcription is by reducing the levels of asymmetric dimethylation on histone H3 at arginine 2 (H3R2me2a).[1]
The H3R2me2a mark is a repressive histone modification that acts in opposition to the activating H3K4me3 mark.[1] By preventing the deposition of H3R2me2a, this compound effectively removes a repressive signal at gene promoters, which can lead to the activation of previously silenced genes, including tumor suppressors.[3][4] Studies have shown that treatment with this compound leads to a dose-dependent decrease in cellular H3R2 methylation levels.[1][5]
Data Presentation
Quantitative data on the potency, selectivity, and pharmacokinetic properties of this compound are summarized below.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | IC50 Value | Description | Reference |
| Biochemical Assays | |||
| PRMT6 | 10 nM | Inhibition of PRMT6 enzymatic activity in a biochemical assay. | [5][6][7] |
| PRMT1 | 119 nM | Inhibition of PRMT1 enzymatic activity, showing >10-fold selectivity for PRMT6. | [5][6][7] |
| PRMT8 | 223 nM | Inhibition of PRMT8 enzymatic activity, showing >20-fold selectivity for PRMT6. | [5][6][7] |
| Other HMTs (PRMT3, 4, 5, 7) | >100-fold selective | High selectivity against other tested histone methyltransferases. | [1] |
| Cellular Assays | |||
| H3R2 Methylation (A375 cells) | 0.637 µM | Dose-dependent decrease of H3R2 methylation in A375 cells overexpressing PRMT6. | [1][6][7] |
| PRMT1 Methylation (A375 cells) | 7.1 µM | Effect on a PRMT1-specific methylmark, demonstrating >10-fold cellular selectivity. | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Parameter | Value | Unit | Reference |
| 1 mg/kg Intravenous (i.v.) | Clearance (CL) | 19.7 | mL/min/kg | [8] |
| Volume of Distribution (Vdss) | 11.1 | L/kg | [8] | |
| Terminal Half-life (t1/2) | 8.54 | h | [8] | |
| 5 mg/kg Subcutaneous (s.c.) | Bioavailability (F) | 65.6 | % | [8] |
| Duration above IC50 | >12 | h | [7][8] |
Impact on Gene Transcription Regulation
Inhibition of PRMT6 by this compound has significant consequences for gene expression programs. By removing the repressive H3R2me2a mark, this compound can lead to the upregulation of genes involved in tumor suppression and cell cycle control.
-
Tumor Suppressor Genes: PRMT6 knockdown has been shown to upregulate tumor suppressor genes such as p21 and p27.[3] By inhibiting PRMT6, this compound is expected to produce similar effects, promoting cell cycle arrest.
-
Angiogenesis: PRMT6 regulates the expression of Thrombospondin-1 (TSP-1), a potent natural inhibitor of angiogenesis.[3] Inhibition of PRMT6 can increase TSP-1 expression, thereby potentially inhibiting tumor growth and migration.[3]
-
Global DNA Methylation: PRMT6 negatively regulates DNA methylation. Its inhibition can lead to the restoration of global DNA methylation patterns that are often disrupted in cancer cells.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research conducted with this compound.
PRMT6 Cellular Assay (via Western Blot)
This protocol is used to determine the cellular potency of this compound by measuring the reduction of a specific histone mark.
-
Cell Culture and Transfection: Culture A375 cells in appropriate media. Transiently transfect cells with a vector expressing PRMT6.[1] Use an empty vector as a control.
-
Compound Treatment: 24 hours post-transfection, treat the cells with a dose range of this compound (e.g., 0.01 to 20 µM) for 48 hours.[1][5]
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction protocol.
-
Western Blotting: Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the H3R2me2a mark. Use an antibody for total Histone H3 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Quantification: Quantify band intensities using densitometry software. Calculate the IC50 value by plotting the percentage of H3R2me2a inhibition against the log concentration of this compound.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol identifies the genomic locations of PRMT6 binding or the H3R2me2a mark.
-
Cell Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[10]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments (typically 200-600 bp) using sonication.[11]
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to PRMT6 or H3R2me2a overnight. Use magnetic beads (e.g., Protein A/G) to pull down the antibody-protein-DNA complexes.[11][12]
-
Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.[13]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.[13]
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment compared to a control input sample.[13]
RNA Sequencing (RNA-seq) and Quantitative PCR (qPCR)
These protocols are used to analyze global and specific changes in gene expression following this compound treatment.
RNA-seq Workflow:
-
Cell Treatment: Treat cells (e.g., HCT116) with this compound or a vehicle control (DMSO) for a specified time (e.g., 3 days).[14]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit and assess its quality and quantity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining mRNA. This includes fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing on the prepared libraries.
-
Data Analysis: Align reads to a reference transcriptome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment.[14]
qPCR for Validation:
-
RNA Extraction and cDNA Synthesis: Extract total RNA as above and synthesize cDNA using a reverse transcriptase enzyme.
-
Primer Design: Design primers specific to the target genes identified by RNA-seq and for a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green or probe-based detection method.[15]
-
Analysis: Calculate the relative expression of target genes using the delta-delta Ct method.
Clinical Status and Future Directions
As of now, this compound is considered a preclinical tool compound and has not entered clinical trials.[8] Its favorable pharmacokinetic profile in rats, including good bioavailability after subcutaneous dosing, makes it suitable for in vivo studies to further validate PRMT6 as a therapeutic target.[1][8] While inhibitors of other PRMTs, such as PRMT5, have entered clinical trials, the clinical development of PRMT6 inhibitors is still in its early stages.[16] Future research will likely focus on identifying specific cancer types that are most dependent on PRMT6 activity and developing next-generation inhibitors with improved drug-like properties for potential clinical investigation.
References
- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. thomassci.com [thomassci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. biorxiv.org [biorxiv.org]
- 10. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A real-time PCR assay for DNA-methylation using methylation-specific blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for EPZ020411 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of EPZ020411, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), in various in vitro experimental setups.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets PRMT6.[1][2][3] PRMT6 is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[4][5] A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2).[4][6] By inhibiting PRMT6, this compound prevents the methylation of its substrates, thereby modulating gene expression and other cellular processes.[4]
Caption: Mechanism of PRMT6 inhibition by this compound.
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency for PRMT6 in biochemical assays and robust activity in cell-based models. Its selectivity is a key feature, with significantly lower activity against other methyltransferases.
Table 1: Biochemical Inhibitory Activity (IC50)
| Target Enzyme | IC50 Value | Selectivity vs. PRMT6 | Reference |
| PRMT6 | 10 nM | - | [1][6][7] |
| PRMT1 | 119 nM | >10-fold | [6][7][8] |
| PRMT8 | 223 nM | >20-fold | [6][7][8] |
Note: this compound was found to be over 100-fold selective for PRMT6/8/1 compared to other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7 in biochemical assays.[9]
Table 2: Cellular Inhibitory Activity
| Assay Type | Cell Line | IC50 Value | Incubation Time | Reference |
| H3R2 Methylation Inhibition | A375 | 0.634 µM | 24 hours | [1] |
| H3R2 Methylation Inhibition | A375 | 0.637 µM | 48 hours | [4][7][8] |
Table 3: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time | Reference |
| H3R2 Methylation Analysis | A375 | 0 - 20 µM | 24 - 48 hours | [1][4] |
| Anti-proliferative Synergy | HCT116, SW620 | 200 - 1000 nM | Not specified | [1] |
| Apoptosis Inhibition | Cultured Cochleae | 20 - 40 µM | 6 hours | [1][10] |
Experimental Protocols
Protocol 1: Enzymatic Assay for PRMT6 Inhibition
This protocol outlines a general method for determining the IC50 of this compound against purified PRMT6 enzyme. Assays are typically based on the detection of the reaction product S-adenosylhomocysteine (SAH) or the methylated substrate.[11][12]
Caption: General workflow for an in vitro enzymatic assay.
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound to create a range of concentrations for testing.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
-
Reaction Setup :
-
In a microplate, add the PRMT6 enzyme and the histone H3 peptide substrate to the reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Initiation and Incubation :
-
Initiate the enzymatic reaction by adding SAM. The concentration of SAM should ideally be at or near its Km value.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection :
-
Stop the reaction.
-
Detect the amount of methylation. This can be achieved through various methods, such as:
-
Radiometric assays : Using [3H]-SAM and measuring the incorporation of the radiolabel into the substrate.
-
Coupled-enzyme assays : Detecting the production of SAH using a series of enzymatic reactions that lead to a colorimetric or fluorescent readout.[11]
-
Antibody-based assays (ELISA) : Using an antibody specific to the methylated substrate.[13]
-
-
-
Data Analysis :
-
Subtract background values from all readings.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based H3R2 Methylation Assay
This protocol describes how to measure the cellular activity of this compound by quantifying the inhibition of H3R2 methylation in cells.[4]
Methodology:
-
Cell Culture and Treatment :
-
Seed A375 cells in 6-well plates and allow them to adhere overnight. For this specific assay, cells are often transiently transfected to overexpress PRMT6 to ensure a robust signal.[4]
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 20 µM) for 24 to 48 hours.[1][4] Include a DMSO-treated well as a vehicle control.
-
-
Histone Extraction :
-
After treatment, harvest the cells by scraping.
-
Wash the cells with ice-cold PBS containing protease inhibitors.
-
Perform histone extraction using an acid extraction method or a commercial kit.
-
-
Western Blot Analysis :
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetrically dimethylated H3R2 (H3R2me2a).
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities. Normalize the H3R2me2a signal to the total H3 signal for each sample.
-
-
Data Analysis :
-
Calculate the percentage of H3R2 methylation inhibition relative to the DMSO control.
-
Plot the inhibition percentage against the this compound concentration to determine the cellular IC50.
-
Solubility and Storage
-
Solubility : this compound is soluble in DMSO (5 mg/mL) and DMF (1 mg/mL).[7] For cell culture, prepare a concentrated stock solution in DMSO and dilute it in the culture medium to the final desired concentration. The final DMSO concentration in the medium should typically be kept below 0.5%.
-
Storage : Store the solid compound at -20°C for long-term stability (≥ 4 years).[7] Stock solutions in DMSO should be prepared fresh or stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 7. caymanchem.com [caymanchem.com]
- 8. thomassci.com [thomassci.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | PRMT6抑制剂 | MCE [medchemexpress.cn]
- 11. A High‐Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes: Using EPZ020411 for Western Blot Analysis of H3R2 Methylation
Introduction
Histone post-translational modifications (PTMs) are critical for regulating chromatin structure and gene expression. The methylation of arginine residues on histone tails is an important PTM, and asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) is primarily catalyzed by Protein Arginine Methyltransferase 6 (PRMT6). This modification is often associated with transcriptional repression.
EPZ020411 is a potent and highly selective small molecule inhibitor of PRMT6.[1][2] It serves as a valuable chemical probe for elucidating the biological functions of PRMT6 and the role of H3R2 methylation in various cellular processes. Western blotting is a key technique to validate the cellular activity of this compound by directly measuring the levels of H3R2me2a. This document provides a detailed protocol for researchers to assess the effect of this compound on H3R2 methylation in cultured cells.
Mechanism of Action
PRMT6 transfers methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the arginine 2 residue of histone H3. This compound selectively binds to PRMT6, inhibiting its catalytic activity and thereby preventing the methylation of H3R2. This leads to a dose-dependent reduction in the cellular levels of H3R2me2a.[3][4]
Caption: Mechanism of PRMT6 inhibition by this compound.
Quantitative Data Summary
This compound has been characterized in both biochemical and cellular assays. The following table summarizes its potency and selectivity.
| Parameter | Target/Substrate | Cell Line | IC50 Value | Reference |
| Biochemical IC50 | PRMT6 | - | 10 nM | [1][2] |
| Biochemical IC50 | PRMT1 | - | 119 nM | [1][5] |
| Biochemical IC50 | PRMT8 | - | 223 nM | [1][5] |
| Cellular IC50 | H3R2 Methylation | A375 | 0.637 µM | [1][3] |
| Cellular IC50 | H3R2 Methylation | A375 | 0.634 µM | [2] |
| Cellular IC50 | H3R2me2a | HEK293T | ~0.9 µM | [6] |
Note: Selectivity for PRMT6 is over 10-fold compared to PRMT1 and PRMT8, and over 100-fold against other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7.[7]
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, extracting histones, and performing a Western blot to detect changes in H3R2 methylation.
References
- 1. thomassci.com [thomassci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Application Note: Cell-Based Assays for Measuring the Activity of the PRMT6 Inhibitor EPZ020411
Audience: Researchers, scientists, and drug development professionals.
Introduction EPZ020411 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1] PRMT6 is a type I protein arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, DNA repair, and cell cycle control, by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3][4] The primary and most well-characterized substrate for PRMT6 is histone H3 at arginine 2 (H3R2).[2][3] Inhibition of PRMT6 with this compound leads to a dose-dependent decrease in H3R2 methylation levels in cellular models.[1][5] This application note provides detailed protocols for cell-based assays to quantify the inhibitory activity of this compound by measuring its effect on the PRMT6-mediated H3R2 methylation mark and its downstream impact on cell proliferation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting the catalytic activity of the PRMT6 enzyme. PRMT6 utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to asymmetrically dimethylate the arginine 2 residue of histone H3 (H3R2). This compound blocks this process, leading to a reduction in the H3R2me2a mark, which can be used as a direct cellular biomarker of the inhibitor's activity.
References
- 1. abmole.com [abmole.com]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. This compound hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
Troubleshooting & Optimization
EPZ020411 solubility and stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of EPZ020411 in DMSO and culture media. It includes troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of experiments.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the reported solubility of this compound in various solvents. It is important to note that the use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] Sonication and warming can be employed to assist in dissolution.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4.76 - 50 | 10.75 - 112.8 | Ultrasonic and adjusting pH to 7 with 1 M HCl may be required for higher concentrations.[1] Use of newly opened DMSO is recommended. |
| Water | 20 | 45.2 | Requires sonication and warming to 60°C. |
| 0.1 M HCl | 50 | 112.8 | Requires sonication, warming to 60°C, and pH adjustment to 2. |
| PBS (pH 7.2) | 0.3 | 0.68 | |
| Ethanol | 1 | 2.26 | |
| DMF | 1 | 2.26 |
Stability Information
Understanding the stability of this compound in stock solutions and working dilutions is crucial for ensuring its potency throughout the course of an experiment.
Stock Solution Stability
This compound stock solutions in DMSO can be stored for extended periods under the following conditions. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
| Storage Temperature | Duration | Notes |
| -80°C | 6 - 12 months | Protect from light and store under nitrogen. |
| -20°C | 1 month | Protect from light and store under nitrogen. |
Stability in Culture Media
While specific quantitative data on the stability of this compound in cell culture media such as DMEM or RPMI-1640 is not extensively published, its successful use in cell-based assays for periods of 24 to 48 hours suggests it is sufficiently stable for such applications. However, for long-term experiments, it is advisable to assess its stability under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, use 4.43 mg of this compound (Molecular Weight: 442.59 g/mol ).
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).
General Protocol for Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of a small molecule like this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Test compound (this compound) stock solution
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for the experiment
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Sterile tubes for sample collection
Procedure:
-
Preparation of Test Solution: Prepare a working solution of this compound in the desired cell culture medium at the final concentration to be used in your experiments.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as the T0 reference sample.
-
Incubation: Place the remaining working solution in an incubator under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Sample Preparation for HPLC: Process all collected samples (including T0) to remove proteins and other media components that could interfere with the HPLC analysis. This can be achieved by protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.
-
HPLC Analysis: Analyze the supernatant from each sample by HPLC. The HPLC method should be developed to effectively separate the parent compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining at each time point relative to the T0 sample.
Visualizations
Caption: PRMT6 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a cell-based assay using this compound.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving completely in DMSO.
A1:
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of many compounds.
-
Use Sonication/Warming: Gentle warming (up to 37°C) in a water bath and/or sonication can help dissolve the compound.
-
pH Adjustment: For higher concentrations, adjusting the pH of the DMSO solution to 7 with 1 M HCl has been reported to improve solubility.[1]
-
Concentration: You may be exceeding the solubility limit. Refer to the solubility table and consider preparing a less concentrated stock solution.
Q2: I observe a precipitate after diluting my DMSO stock solution into the cell culture medium.
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Pre-warming: Pre-warm both the culture medium and the stock solution to 37°C before mixing.
-
Method of Dilution: Add the stock solution to the culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Serial Dilution: For very high final concentrations, consider performing a serial dilution in the culture medium.
-
Check for Media Component Interaction: In rare cases, components of the media could interact with the compound. You can test this by preparing the dilution in a simple buffer like PBS to see if the precipitation still occurs.
Q3: How often should I change the media containing this compound in my long-term cell culture experiment?
A3: The frequency of media change depends on the stability of this compound in your specific culture conditions and the metabolic rate of your cells. While this compound is used in assays up to 48 hours, for longer-term experiments (e.g., several days or weeks), it is recommended to:
-
Perform a stability study as outlined in the "Experimental Protocols" section to determine the half-life of this compound in your culture medium.
-
Based on the stability data, replenish the medium with freshly diluted this compound at appropriate intervals to maintain a consistent effective concentration.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). PRMT6 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A key substrate of PRMT6 is Histone H3 at arginine 2 (H3R2). Methylation of H3R2 by PRMT6 is generally associated with transcriptional repression of certain genes, including tumor suppressors. By inhibiting PRMT6, this compound prevents this methylation, leading to the de-repression of these genes, which can result in cell cycle arrest and apoptosis in cancer cells.
Q5: Can I use this compound in animal studies?
A5: Yes, this compound has been used in in vivo studies. However, due to its poor oral bioavailability, it is typically administered via routes such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Specific formulations are required for in vivo administration to ensure solubility and stability. These often involve co-solvents such as PEG300, Tween-80, and saline in addition to a small percentage of DMSO.
References
Optimizing EPZ020411 incubation time for maximum inhibition
Welcome to the technical support center for EPZ020411, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experiments for maximum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5] PRMT6 is a type I protein arginine methyltransferase that plays a crucial role in epigenetic regulation, signal transduction, and RNA processing by methylating arginine residues on histone and non-histone proteins.[1][6]
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
Based on published data, a good starting point for cell-based assays is a concentration range of 0.1 to 10 µM. For determining the half-maximal inhibitory concentration (IC50) in A375 cells, an incubation time of 48 hours has been used, resulting in an IC50 of 0.637 µM for the inhibition of H3R2 methylation.[1][2] However, shorter incubation times, such as 24 hours, have also been shown to result in a dose-dependent decrease in H3R2 methylation.[2] For apoptosis assays in cultured cochleae cells, a 6-hour incubation has been utilized.[2] The optimal incubation time will be cell-line and endpoint-dependent, so a time-course experiment is recommended.
Q3: How can I assess the inhibitory activity of this compound in my experiments?
The most common method to assess this compound activity is to measure the methylation status of a known PRMT6 substrate. The primary and most specific substrate for PRMT6 is histone H3 at arginine 2 (H3R2).[1] A reduction in the asymmetric dimethylation of H3R2 (H3R2me2a) is a direct indicator of PRMT6 inhibition. This can be quantified using techniques such as Western blotting with an antibody specific for H3R2me2a.
Q4: Is this compound selective for PRMT6?
Yes, this compound is a selective inhibitor of PRMT6. It exhibits greater than 10-fold selectivity for PRMT6 over PRMT1 and PRMT8, and over 100-fold selectivity against other histone methyltransferases like PRMT3, PRMT4, and PRMT5.[2][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition observed | Suboptimal incubation time: The incubation period may be too short for the inhibitor to exert its effect. | Perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental endpoint. |
| Inhibitor concentration is too low: The concentration of this compound may not be sufficient to inhibit PRMT6 in your system. | Perform a dose-response experiment with a broader concentration range (e.g., 0.01 µM to 20 µM) to determine the optimal inhibitory concentration. | |
| Low PRMT6 expression in the cell line: The target enzyme, PRMT6, may not be expressed at a high enough level in your chosen cell line. | Verify PRMT6 expression levels in your cell line using Western blot or qPCR. Consider using a cell line known to have high PRMT6 expression or overexpressing PRMT6.[1] | |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While this compound has shown cellular activity, permeability can vary between cell lines. If suspected, consider using a cell line with higher permeability or consult literature for methods to enhance compound uptake. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high: Excessive concentrations of this compound can lead to off-target effects and cellular toxicity. | Lower the concentration of this compound. Ensure the concentration used is within the selective window for PRMT6 inhibition. |
| Prolonged incubation time: Long exposure to the inhibitor, even at lower concentrations, can induce toxicity. | Reduce the incubation time. A shorter exposure may be sufficient to achieve significant inhibition without causing excessive cell death. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| Inhibitor degradation: Improper storage or handling of the this compound stock solution can lead to reduced potency. | Store the this compound stock solution at -20°C or -80°C as recommended by the supplier and prepare fresh working solutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Enzyme/Cell Line | Reference |
| Biochemical IC50 | 10 nM | PRMT6 | [2][3][4][5][8] |
| Cellular IC50 (H3R2 methylation) | 0.637 µM | A375 cells (48h incubation) | [1][2][4][8] |
| Selectivity | >10-fold vs. PRMT1 & PRMT8 | [2][5] | |
| Selectivity | >100-fold vs. PRMT3, PRMT4, PRMT5 | [7] |
Experimental Protocols
Protocol 1: Determination of Cellular IC50 for this compound by Western Blotting
-
Cell Seeding: Seed cells (e.g., A375) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against H3R2me2a and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for H3R2me2a and the loading control. Normalize the H3R2me2a signal to the loading control. Plot the normalized values against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: PRMT6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound cellular IC50.
References
- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. thomassci.com [thomassci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Addressing Poor Oral Bioavailability of EPZ020411 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of EPZ020411 in vivo.
Troubleshooting Guides & FAQs
Q1: We are observing very low systemic exposure of this compound after oral administration in our animal models. Is this expected?
A1: Yes, this is a known characteristic of this compound. Published data indicates that this compound has poor oral bioavailability (<5%) in rats.[1] This is primarily attributed to its low membrane permeability, as demonstrated in Parallel Artificial Membrane Permeability Assays (PAMPA).[1] In contrast, the compound exhibits good bioavailability (around 65.6%) when administered subcutaneously in rats, making this a more suitable route for preclinical in vivo studies where consistent exposure is required.[1][2][3]
Q2: What are the primary reasons for the poor oral bioavailability of this compound?
Q3: What strategies can we explore to improve the oral bioavailability of this compound?
A3: Given that the primary issue is low permeability, formulation and chemical modification strategies can be employed to enhance absorption. These can be broadly categorized as:
-
Formulation Strategies: These approaches focus on improving the dissolution and/or absorption of the existing molecule.
-
Chemical Modification Strategies: These involve altering the molecular structure of this compound to create a new chemical entity (a prodrug) with improved absorption characteristics.
Below is a summary of potential approaches. Detailed experimental protocols for selected strategies are provided in the subsequent sections.
| Strategy Category | Specific Approach | Principle of Action |
| Formulation Strategies | Amorphous Solid Dispersions (ASDs) | Increase the apparent solubility and dissolution rate by presenting the drug in a high-energy amorphous state within a polymer matrix.[4] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract, enhancing solubilization and absorption.[4][5] | |
| Nanosuspensions | Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate.[2][6] | |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility.[2][7] | |
| Chemical Modification | Prodrugs | A bioreversible derivative of this compound is designed to have better permeability and is enzymatically or chemically converted back to the active drug in the body.[4] |
Q4: How do we decide which formulation strategy is best for this compound?
A4: The selection of an appropriate formulation strategy depends on a thorough understanding of the physicochemical properties of this compound and the specific experimental goals. A logical workflow for this decision-making process is outlined below.
Quantitative Data Summary
The following table summarizes the known pharmacokinetic parameters for this compound in Sprague-Dawley rats from existing literature. This data serves as a baseline for comparison when evaluating new oral formulations.
| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Subcutaneous (s.c.) | Oral (dose not specified) |
| Bioavailability (F%) | N/A | 65.6 ± 4.3%[1] | <5%[1] |
| Clearance (CL) | 19.7 ± 1.0 mL/min/kg[1] | - | - |
| Volume of Distribution (Vss) | 11.1 ± 1.6 L/kg[1] | - | - |
| Terminal Half-life (t1/2) | 8.54 ± 1.43 h[1] | 9.19 ± 1.60 h[1] | - |
Experimental Protocols
Protocol 1: Development of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To improve the dissolution rate and apparent solubility of this compound by formulating it as an ASD using a suitable polymer.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Spray dryer or rotary evaporator
-
Dissolution testing apparatus (USP II)
-
Phosphate buffered saline (PBS), pH 6.8
Methodology:
-
Polymer Screening: Dissolve this compound and various polymers in a common solvent. Cast films and assess for miscibility and physical stability over time using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
ASD Preparation (Spray Drying): a. Dissolve this compound and the selected polymer in the chosen solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). b. Spray dry the solution using an appropriate spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure). c. Collect the dried powder and store it in a desiccator.
-
Characterization: a. Confirm the amorphous nature of the dispersion using DSC and XRPD. b. Determine drug loading and content uniformity using a validated HPLC method.
-
In Vitro Dissolution Testing: a. Perform dissolution studies on the ASD powder compared to the crystalline this compound. b. Use a USP II apparatus with PBS (pH 6.8) at 37°C. c. Collect samples at predetermined time points and analyze the concentration of dissolved this compound by HPLC.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to enhance its solubilization and intestinal absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Water
Methodology:
-
Excipient Screening: a. Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.
-
Constructing Ternary Phase Diagrams: a. Select the most promising oil, surfactant, and co-surfactant. b. Prepare various mixtures of these components at different ratios. c. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
SEDDS Formulation: a. Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. b. Dissolve this compound in this mixture to the desired concentration.
-
Characterization: a. Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion. b. Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size and polydispersity index using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: a. Perform drug release studies using a dialysis bag method or a standard dissolution apparatus with a suitable medium.
Signaling Pathway and Experimental Workflow Visualization
This compound Mechanism of Action
This compound is a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][8][9][10] PRMT6 is a nuclear-localized enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] A key substrate is Histone H3 at arginine 2 (H3R2). Methylation of H3R2 by PRMT6 is generally associated with transcriptional repression.[11] By inhibiting PRMT6, this compound prevents this methylation, leading to changes in gene expression.[1][3]
General Workflow for In Vivo Evaluation of a New this compound Formulation
This diagram illustrates the typical experimental workflow for assessing the in vivo performance of a newly developed oral formulation of this compound.
References
- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Newly developed oral bioavailable EHMT2 inhibitor as a potential epigenetic therapy for Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement: Improving Bioavailability of Solid Formulations [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
EPZ020411 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using the PRMT6 inhibitor, EPZ020411.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). Its primary on-target effect is the reduction of histone H3 arginine 2 methylation (H3R2me), a mark specifically catalyzed by PRMT6. Researchers can expect to see a dose-dependent decrease in H3R2 methylation levels upon treatment with this compound in a suitable cellular context.
Q2: I am observing a decrease in H3R2 methylation, but my expected downstream phenotype (e.g., decreased cell proliferation) is not occurring. What could be the reason?
Several factors could contribute to this observation:
-
Functional Redundancy: Other PRMTs or compensatory signaling pathways may be masking the effect of PRMT6 inhibition. While this compound is selective for PRMT6, other enzymes might compensate for the loss of its activity.
-
Cell-Type Specificity: The role of PRMT6 in regulating your phenotype of interest may be highly dependent on the specific cell line or biological context. PRMT6 has been implicated in various cellular processes, and its importance can vary.
-
Off-Target Effects: Although selective, this compound also inhibits PRMT1 and PRMT8 at higher concentrations. These off-target activities could lead to confounding effects that counteract the on-target phenotype. It is crucial to use the lowest effective concentration of this compound to minimize off-target effects.
-
Experimental Timeline: The phenotypic consequences of inhibiting an epigenetic modifier like PRMT6 may take time to manifest. Consider extending the duration of your experiment.
Q3: I am not seeing a significant decrease in H3R2 methylation after this compound treatment. What should I check?
-
Compound Integrity and Solubility: Ensure the compound is properly stored and handled to maintain its activity. This compound can be dissolved in DMSO. Pre-warming the media and stock solution to 37°C before dilution can help avoid precipitation.
-
Cellular Uptake: The compound may have poor permeability in your specific cell line. Consider using a different delivery method or verifying cellular uptake if possible.
-
PRMT6 Expression Levels: The target cell line must express sufficient levels of PRMT6 for a measurable effect on H3R2 methylation. Confirm PRMT6 expression via Western blot or other methods.
-
Antibody Quality: Ensure the antibody used for detecting H3R2 methylation is specific and of high quality.
-
Experimental Protocol: Review your Western blot protocol to ensure optimal transfer and antibody incubation conditions.
Q4: I am observing unexpected toxicity or a paradoxical effect in my cells. What could be the cause?
-
Off-Target Inhibition: Inhibition of PRMT1 and PRMT8 by this compound could lead to unexpected cellular responses. PRMT1, in particular, is the primary enzyme responsible for asymmetric dimethylarginine (ADMA) marks, and its inhibition can have widespread effects.
-
Compensatory Mechanisms: Inhibition of PRMT6 might trigger compensatory upregulation of other PRMTs, leading to a complex and unexpected cellular response. For instance, loss of PRMT1 activity has been shown to cause an increase in global monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels. A similar compensatory mechanism could be at play with PRMT6 inhibition.
-
Inactive Analog Control: To confirm that the observed effect is due to PRMT6 inhibition, it is crucial to use a structurally similar but inactive analog of this compound as a negative control.
Troubleshooting Guides
Guide 1: Lack of Efficacy on H3R2 Methylation
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to reduce H3R2 methylation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of H3R2me inhibition.
Guide 2: Discrepancy Between H3R2me Inhibition and Phenotype
This guide helps interpret situations where H3R2 methylation is successfully inhibited, but the expected downstream biological effect is absent.
Logical Relationship Diagram
Caption: Interpreting phenotype-genotype discrepancies.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Assay Type | Reference |
| PRMT6 | 10 | Biochemical | |
| PRMT1 | 119 | Biochemical | |
| PRMT8 | 223 | Biochemical | |
| PRMT6 (Cellular) | 637 | Western Blot (H3R2me) in A375 cells | |
| PRMT1 (Cellular) | 7100 | Western Blot (monomethyl RGG) in A375 cells |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing Route | Reference |
| Clearance (CL) | 19.7 ± 1.0 mL/min/kg | 1 mg/kg i.v. | |
| Volume of Distribution (Vss) | 11.1 ± 1.6 L/kg | 1 mg/kg i.v. | |
| Terminal Half-life (t1/2) | 8.54 ± 1.43 h | 1 mg/kg i.v. | |
| Bioavailability | 65.6 ± 4.3% | 5 mg/kg s.c. |
Experimental Protocols
Protocol 1: Western Blot for H3R2 Methylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3R2me (and a loading control like total Histone H3 or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
-
Compound Treatment:
-
The following day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
-
Signaling Pathway and Experimental Workflow Diagrams
PRMT6 Signaling Pathway
Caption: Inhibition of PRMT6 by this compound.
General Experimental Workflow
Best practices for long-term storage of EPZ020411 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of EPZ020411 solutions. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and relevant technical data to ensure the successful application of this potent and selective PRMT6 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[3] For short-term storage, ranging from days to weeks, it can be stored at 0-4°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare fresh solutions for each experiment.[4] If a stock solution must be prepared, dissolve this compound in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5] For shorter periods, storage at -20°C for up to six months is also acceptable.[5] Always protect solutions from light and consider storing under a nitrogen atmosphere to maintain stability.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. Detailed solubility information is provided in the table below. It is crucial to use newly opened, anhydrous DMSO for reconstitution, as its hygroscopic nature can impact solubility.[5]
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[3][4][6][7][8] By inhibiting PRMT6, it prevents the methylation of histone H3 at arginine 2 (H3R2me2a).[1][6] This, in turn, can enhance the protein stability of Enhancer of Zeste Homolog 2 (EZH2) by inhibiting its TRAF6-mediated ubiquitination and subsequent degradation.[1][6]
Q5: What are the key IC50 values for this compound?
This compound exhibits high selectivity for PRMT6. The biochemical IC50 for PRMT6 is 10 nM.[3][4][5][9] It is significantly less potent against other methyltransferases, with IC50 values of 119 nM for PRMT1 and 223 nM for PRMT8.[3][9] In cell-based assays using A375 cells, this compound demonstrates a dose-dependent decrease in H3R2 methylation with an IC50 of 0.637 µM.[3][5][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solutions | The compound may have limited solubility in aqueous buffers or cell culture media. | To avoid precipitation, it is recommended to first prepare a concentrated stock solution in DMSO. For creating working solutions, pre-warm both the stock solution and the aqueous medium to 37°C before dilution. If precipitation still occurs, gentle warming up to 45°C or sonication can be used to aid dissolution.[4][5] It is also advisable to prepare in vivo formulations fresh on the day of use. |
| Inconsistent experimental results | 1. Degradation of this compound solution due to improper storage or repeated freeze-thaw cycles.2. Inaccurate concentration of the stock solution. | 1. Always use freshly prepared solutions or properly stored single-use aliquots. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.2. Ensure the solid compound was fully dissolved when preparing the stock solution. Use sonication if necessary to ensure complete dissolution. Verify the concentration using a suitable analytical method if possible. |
| High cellular toxicity observed | The concentration of this compound or the solvent (e.g., DMSO) may be too high for the cell line being used. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.5%). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (104.37 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[5] |
| Water | 20 mg/mL (41.75 mM) | Requires sonication and heating to 60°C.[5] |
| 0.1 M HCl | 50 mg/mL (104.37 mM) | Requires sonication, warming, and pH adjustment to 2 with HCl, then heating to 60°C.[5] |
| Ethanol | 1 mg/mL | |
| PBS (pH 7.2) | 0.3 mg/mL | [9] |
Table 2: Inhibitory Activity of this compound
| Target | Assay Type | IC50 |
| PRMT6 | Biochemical | 10 nM[3][4][5][9] |
| PRMT1 | Biochemical | 119 nM[3][9] |
| PRMT8 | Biochemical | 223 nM[3][9] |
| H3R2 Methylation | Cell-based (A375 cells) | 0.637 µM[3][5][9] |
Experimental Protocols
Protocol: Cell-Based H3R2 Methylation Assay
This protocol describes a method to assess the cellular activity of this compound by measuring the inhibition of H3R2 methylation in A375 cells.
Materials:
-
A375 human melanoma cells
-
DMEM with 10% (v/v) FBS
-
This compound
-
DMSO (anhydrous)
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against H3R2me2a
-
Primary antibody for a loading control (e.g., Histone H3)
-
Appropriate secondary antibodies for Western blotting
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS until they reach approximately 80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this, prepare serial dilutions to treat the cells.
-
Cell Treatment: Treat the A375 cells with varying concentrations of this compound (e.g., 0-20 µM) for 24-48 hours.[4][7] Include a vehicle control (DMSO only).
-
Cell Lysis: After the incubation period, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against H3R2me2a.
-
Incubate with the appropriate secondary antibody.
-
Develop the blot using a suitable chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody (e.g., total Histone H3) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the H3R2me2a signal to the loading control. Plot the normalized values against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits PRMT6, leading to increased EZH2 stability.
Caption: Workflow for assessing this compound activity in a cell-based assay.
References
- 1. PRMT6 facilitates EZH2 protein stability by inhibiting TRAF6-mediated ubiquitination degradation to promote glioblastoma cell invasion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: EPZ020411 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for validating the cellular target engagement of EPZ020411, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] In biochemical assays, it demonstrates high selectivity for PRMT6 over other protein arginine methyltransferases, such as PRMT1, PRMT3, PRMT4, PRMT5, PRMT7, and PRMT8.[1][2][4]
Q2: What is the direct downstream biomarker for measuring PRMT6 inhibition in cells?
The most direct and widely accepted biomarker for PRMT6 cellular activity is the level of asymmetric dimethylation on histone H3 at arginine 2 (H3R2me2a).[2][5] PRMT6 is the primary enzyme responsible for this specific post-translational modification.[2] Successful target engagement by this compound results in a dose-dependent decrease in H3R2me2a levels, which can be quantified by Western Blot.[1][2]
Q3: How can I directly confirm that this compound binds to PRMT6 inside the cell?
Direct target binding in a cellular environment can be confirmed using a Cellular Thermal Shift Assay (CETSA) . This method is based on the principle that a ligand (this compound) binding to its target protein (PRMT6) increases the protein's thermal stability.[6][7] By heating cell lysates treated with and without the compound, one can observe increased levels of soluble PRMT6 in the treated sample at elevated temperatures, confirming direct engagement.
Q4: What are the expected downstream cellular effects of successful PRMT6 target engagement?
Inhibition of PRMT6 by this compound can lead to several downstream phenotypic changes, which can serve as secondary validation of target engagement. These include:
-
Cell Cycle Arrest: Knockdown of PRMT6 has been shown to cause an arrest in the G1 phase of the cell cycle.[8]
-
Induction of Senescence: Inhibition of PRMT6 can lead to cellular senescence.[8]
-
Transcriptional Regulation: PRMT6 represses the expression of tumor suppressor genes like p21 and p16.[8] Therefore, successful target engagement may lead to an upregulation of these proteins.
Quantitative Data Summary
The following tables summarize the reported potency of this compound from various assays.
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nM) | Selectivity Notes |
| PRMT6 | 10 | Primary Target |
| PRMT1 | 119 | >10-fold selective over PRMT1[1] |
| PRMT8 | 223 | >20-fold selective over PRMT8[1] |
| Other PRMTs | >1000 | >100-fold selective over PRMT3, PRMT4, PRMT5, PRMT7[4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) | Duration |
| H3R2 Methylation Reduction | A375 | 0.637 | 48 hours[2][9] |
Visualized Pathways and Workflows
Caption: PRMT6 pathway showing inhibition by this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Western Blot for H3R2me2a Reduction
This protocol details how to measure the inhibition of PRMT6 by quantifying the decrease in its primary substrate mark, H3R2me2a.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375) at a desired density and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for 24-48 hours.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform acid extraction of histones. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.4 N H₂SO₄ overnight at 4°C with rotation.
-
Centrifuge to pellet debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone and resuspend in ddH₂O.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of histone extract (typically 5-15 µg) onto a 15% polyacrylamide gel.
-
Run the gel until sufficient separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for low molecular weight proteins like histones.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[10]
-
Incubate the membrane with a primary antibody specific for H3R2me2a (e.g., Thermo Fisher PA5-96233[11]) overnight at 4°C.
-
Concurrently, probe a separate membrane or strip with an antibody for total Histone H3 as a loading control.
-
Wash the membrane three times with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify the band intensity for H3R2me2a and normalize it to the total Histone H3 signal for each sample. Plot the normalized values against the this compound concentration to determine the IC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for PRMT6
This protocol provides a framework to confirm the direct binding of this compound to PRMT6 in cells.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one batch of cells with this compound at a concentration known to be effective (e.g., 5-10 µM). Treat a control batch with vehicle (DMSO). Incubate for at least 1 hour at 37°C.
-
-
Heating Step:
-
Harvest the cells, wash, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension from both treated and control groups into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[6] An unheated control for each group should be kept on ice.
-
-
Lysis and Fractionation:
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western Blot, as described above, using a primary antibody specific for PRMT6.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the amount of soluble PRMT6 should decrease as the temperature increases.
-
In the this compound-treated samples, PRMT6 will be more resistant to thermal denaturation. A "shift" in the melting curve, showing more soluble PRMT6 at higher temperatures compared to the control, confirms direct target engagement.[6]
-
Troubleshooting Guide
Problem: I treated my cells with this compound but see no reduction in H3R2me2a levels.
-
Solution 1: Check Compound Activity. Ensure the this compound stock solution is fresh and has been stored correctly. Test its activity in a biochemical assay if possible.
-
Solution 2: Optimize Treatment Time and Concentration. The effect on histone marks can be slow. Try extending the incubation time to 48 or 72 hours. Also, confirm you are using a sufficient concentration (cellular IC50 is ~0.64 µM, so a range up to 10 µM should be tested).[2]
-
Solution 3: Verify Antibody Performance. Ensure your primary antibody for H3R2me2a is validated and working correctly. Run a positive control if available (e.g., lysate from cells overexpressing PRMT6).[12]
-
Solution 4: Check Cell Line. Confirm that your cell line expresses sufficient levels of PRMT6 and exhibits the H3R2me2a mark at baseline. Some cell lines may have very low PRMT6 activity.
Problem: My CETSA results are inconclusive or show no thermal shift.
-
Solution 1: Optimize Temperature Range. The optimal melting temperature (Tm) is protein-specific. Perform a broader temperature gradient in your initial experiment to accurately identify the Tm of PRMT6 in your cell line.[6]
-
Solution 2: Increase Compound Concentration. Ensure the intracellular concentration of this compound is sufficient to saturate the PRMT6 target. You may need to use a higher concentration for CETSA than for the biomarker assay.
-
Solution 3: Check Lysis Efficiency. Incomplete cell lysis can lead to variable results. Ensure the freeze-thaw cycles are performed rapidly and effectively to completely rupture the cells.
-
Solution 4: Confirm PRMT6 Antibody Quality. A high-quality antibody is crucial for detecting the soluble PRMT6 fraction. Ensure your antibody is specific and provides a strong signal in a standard Western Blot before using it for CETSA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. PRMT6 mediates inflammation via activation of the NF-κB/p65 pathway on a cigarette smoke extract-induced murine emphysema model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. H3R2me2a Polyclonal Antibody (PA5-96233) [thermofisher.com]
- 12. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Addressing variability in experimental outcomes with EPZ020411
Welcome to the technical support center for EPZ020411. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes and troubleshooting common issues encountered when working with this selective PRMT6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1] Its primary mechanism of action is the inhibition of PRMT6 enzymatic activity, which plays a crucial role in epigenetic regulation through the methylation of histone and non-histone proteins.[2][3] PRMT6 is known to catalyze the formation of asymmetric dimethylarginine (ADMA) on its substrates, most notably Histone H3 at arginine 2 (H3R2).[2][4] This H3R2 methylation is associated with transcriptional repression.[4]
Q2: What are the typical IC50 values for this compound against PRMT enzymes?
This compound exhibits selectivity for PRMT6 over other PRMTs. The inhibitory concentrations are summarized below:
| Target | IC50 (nM) |
| PRMT6 | 10 |
| PRMT1 | 119 |
| PRMT8 | 223 |
Data compiled from multiple sources.[1][5]
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[1] For in vivo studies in rats, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[5]
Q4: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To ensure stability, protect from light and store under nitrogen.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
Possible Cause 1: Low Endogenous PRMT6 Expression
-
Troubleshooting Steps:
-
Verify PRMT6 Expression: Confirm the expression level of PRMT6 in your chosen cell line via Western Blot or qPCR. Cell lines with low or negligible PRMT6 expression will show a diminished response to this compound.
-
Consider Overexpression System: For mechanistic studies, consider using a cell line transiently or stably overexpressing PRMT6. A study in A375 cells showed a robust and dose-dependent decrease in H3R2 methylation upon this compound treatment in cells overexpressing PRMT6.[2]
-
Possible Cause 2: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare working dilutions of this compound from a fresh stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Proper Storage: Ensure the compound is stored correctly as per the supplier's recommendations (see FAQ Q4).
-
Possible Cause 3: Sub-optimal Assay Conditions
-
Troubleshooting Steps:
-
Optimize Treatment Duration: The effect of this compound on histone methylation is time-dependent. In A375 cells overexpressing PRMT6, a 48-hour exposure to this compound resulted in a dose-dependent decrease in H3R2 methylation.[2]
-
Appropriate Endpoint Measurement: The cellular IC50 for the inhibition of H3R2 methylation in A375 cells overexpressing PRMT6 was determined to be 0.637 µM.[2] Ensure your assay is sensitive enough to detect changes in this range.
-
Issue 2: Variability in in vivo experimental outcomes.
Possible Cause 1: Poor Bioavailability with Oral Administration
-
Troubleshooting Steps:
-
Administration Route: this compound has shown low bioavailability after oral dosing in rats (<5%).[2] Subcutaneous (s.c.) or intraperitoneal (i.p.) administration is recommended.
-
Pharmacokinetic Profile: Following a 5 mg/kg subcutaneous dose in rats, this compound demonstrated good bioavailability (65.6%) and maintained unbound blood concentrations above the PRMT6 biochemical IC50 for over 12 hours.[2][6]
-
Possible Cause 2: Improper Formulation
-
Troubleshooting Steps:
-
Vehicle Formulation: The solubility of this compound is critical for its in vivo efficacy. A vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been successfully used.[5]
-
Solution Preparation: Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can aid in dissolution. It is recommended to prepare the working solution fresh on the day of use.[5]
-
Issue 3: Potential off-target effects observed.
Possible Cause: Inhibition of PRMT1 and PRMT8
-
Troubleshooting Steps:
-
Dose Selection: While this compound is selective for PRMT6, it does inhibit PRMT1 and PRMT8 at higher concentrations (IC50 values of 119 nM and 223 nM, respectively).[1][5] Use the lowest effective concentration of this compound to minimize off-target effects.
-
Control Experiments: To confirm that the observed phenotype is due to PRMT6 inhibition, consider using a structurally related but inactive analog as a negative control if available.[2] Additionally, measuring the effect on a PRMT1-specific methylation mark can help assess the degree of off-target activity in your cellular system.[2][3]
-
Experimental Protocols
Cellular Assay for H3R2 Methylation in A375 Cells
-
Cell Culture: Culture A375 cells in appropriate media.
-
Transfection: Transiently transfect A375 cells with a PRMT6 expression vector or an empty vector control.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for 48 hours.
-
Cell Lysis: Harvest cells and prepare whole-cell lysates.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against asymmetrically dimethylated H3R2 (H3R2me2a) and total Histone H3 (as a loading control).
-
Use appropriate secondary antibodies and a suitable detection reagent.
-
Quantify band intensities to determine the dose-dependent inhibition of H3R2 methylation.
-
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats.[2]
-
Formulation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Administration:
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Analyze plasma concentrations of this compound using an appropriate method (e.g., LC-MS/MS) to determine pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Visualizations
Caption: Simplified signaling pathway of PRMT6 and its inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Validation & Comparative
A Head-to-Head Comparison of PRMT6 Inhibitors: EPZ020411 vs. SGC6870
For researchers in epigenetics and drug discovery, the selective inhibition of protein arginine methyltransferases (PRMTs) is a critical area of investigation. PRMT6, in particular, has emerged as a promising therapeutic target in oncology. This guide provides a detailed comparison of two prominent PRMT6 inhibitors, EPZ020411 and SGC6870, focusing on their selectivity and potency, supported by experimental data and protocols.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency and selectivity of this compound and SGC6870 reveals distinct profiles. This compound exhibits a lower IC50 for PRMT6, suggesting higher potency in biochemical assays. However, SGC6870 has been characterized against a broader panel of methyltransferases, demonstrating its high selectivity.
This compound is a potent inhibitor of PRMT6 with a reported IC50 of 10 nM.[1][2][3][4] Its selectivity has been demonstrated to be over 10-fold against PRMT1 and PRMT8, and over 100-fold against a panel including PRMT3, PRMT4, PRMT5, and PRMT7.[1][2][5][6]
SGC6870 is also a potent inhibitor of PRMT6, with a reported IC50 of 77 ± 6 nM.[7][8][9][10][11][12] A key feature of SGC6870 is its outstanding selectivity. It has been tested against a panel of 33 methyltransferases, including 8 PRMTs, 21 protein lysine methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA methyltransferase, and showed no significant inhibition of these other enzymes at concentrations up to 10 μM.[7] This high selectivity is attributed to its unique allosteric binding mechanism.[7][9][10][11][12] SGC6870 also has an inactive enantiomer, SGC6870N, which serves as an excellent negative control for experiments.[7][9]
| Inhibitor | PRMT6 IC50 (nM) | Selectivity Profile |
| This compound | 10[1][2][3][4] | >10-fold vs PRMT1, PRMT8; >100-fold vs PRMT3, PRMT4, PRMT5, PRMT7[1][2][5][6] |
| SGC6870 | 77 ± 6[7][8][9][10][11][12] | Highly selective over 32 other methyltransferases (PRMTs, PKMTs, DNMTs, RNMT)[7] |
Cellular Activity
In cellular assays, both inhibitors effectively reduce the levels of histone marks associated with PRMT6 activity.
This compound demonstrated a dose-dependent decrease in the methylation of histone H3 at arginine 2 (H3R2) in A375 cells, with a cellular IC50 of 0.634 μM.[1][3][4][6]
SGC6870 potently and concentration-dependently reduced the cellular levels of asymmetrically dimethylated H3R2 (H3R2me2a) and H4R3 (H4R3me2a) in HEK293T cells overexpressing PRMT6, with IC50 values of 0.9 ± 0.1 μM and 0.6 ± 0.1 μM, respectively.[7][9]
| Inhibitor | Cellular Target | Cell Line | Cellular IC50 (µM) |
| This compound | H3R2 methylation | A375 | 0.634[1][3][4][6] |
| SGC6870 | H3R2me2a | HEK293T | 0.9 ± 0.1[7][9] |
| H4R3me2a | HEK293T | 0.6 ± 0.1[7][9] |
Experimental Protocols
Biochemical Methyltransferase Assay (General Protocol)
A common method to determine the biochemical potency (IC50) of PRMT inhibitors is a radiometric assay using S-adenosyl-L-[methyl-³H]-methionine as a methyl donor.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the PRMT6 enzyme, a histone substrate (e.g., histone H3), and varying concentrations of the inhibitor (this compound or SGC6870).
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination and Capture: Stop the reaction and spot the mixture onto filter paper.
-
Washing: Wash the filter paper to remove unincorporated [³H]-SAM.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay
This assay measures the ability of an inhibitor to block PRMT6 activity within a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or A375) and transfect with a vector expressing PRMT6.[6][9]
-
Inhibitor Treatment: Treat the transfected cells with a range of concentrations of this compound or SGC6870 for a specified duration (e.g., 20-48 hours).[6][7][9]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for the methylated histone mark of interest (e.g., H3R2me2a or H4R3me2a) and a loading control (e.g., total histone H3 or H4).
-
Detection and Analysis: Use a secondary antibody conjugated to a fluorescent dye or an enzyme for detection. Quantify the band intensities to determine the extent of inhibition and calculate the cellular IC50.[13]
PRMT6 Signaling Pathways
PRMT6 is implicated in various cellular processes and signaling pathways, primarily through its role in transcriptional regulation by methylating histone H3 at arginine 2 (H3R2me2a), a repressive mark.[14][15] Its dysregulation is linked to several cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. thomassci.com [thomassci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 14. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to PRMT Inhibitors in Cancer Research: EPZ020411 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EPZ020411, a selective PRMT6 inhibitor, with other prominent protein arginine methyltransferase (PRMT) inhibitors currently under investigation in cancer research. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these targeted therapeutic agents.
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in regulating numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Their dysregulation has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound against a selection of inhibitors targeting different PRMT family members, primarily PRMT1 and PRMT5, which are the most extensively studied in oncology.
Biochemical Activity of PRMT Inhibitors
The in vitro potency of PRMT inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected inhibitors against a panel of PRMT enzymes. This data provides insights into the potency and selectivity of each compound.
| Inhibitor | Target PRMT | IC50 (nM) | Other PRMTs Inhibited (IC50 in nM) |
| This compound | PRMT6 | 10[1][2] | PRMT1 (119), PRMT8 (223)[3] |
| MS023 | Type I PRMTs | PRMT1 (30), PRMT3 (119), PRMT4 (83), PRMT6 (4), PRMT8 (5)[4][5][6][7] | Inactive against Type II and III PRMTs[5][8] |
| GSK3326595 (EPZ015666) | PRMT5 | 6.2[9][10] | >4,000-fold selective for PRMT5 over 20 other methyltransferases[9] |
| JNJ-64619178 | PRMT5 | Not explicitly stated in a single IC50 value, but potent inhibition demonstrated.[11] | Highly selective for PRMT5/MEP50 complex with <15% inhibition of other methyltransferases at 10 µM[11] |
| Compound 20 | PRMT5 | 4.2 | More potent than GSK3326595 (IC50: 9.2 nM) in the same study[12] |
Cellular Activity of PRMT Inhibitors in Cancer Cell Lines
The anti-proliferative activity of PRMT inhibitors in cancer cell lines is a key indicator of their potential as anti-cancer agents. The table below presents the cellular potency (GI50 or cellular IC50) of the compared inhibitors in various cancer cell lines.
| Inhibitor | Cancer Cell Line | Cellular Potency (nM) | Assay Type |
| This compound | A375 (Melanoma) | 637 (IC50 for H3R2 methylation)[3][13] | Cellular H3R2 methylation assay |
| MS023 | MCF7 (Breast Cancer) | 9 (IC50 for H4R3me2a)[5] | Cellular H4R3me2a methylation assay |
| HEK293 (Embryonic Kidney) | 56 (IC50 for H3R2me2a)[5][6] | Cellular H3R2me2a methylation assay | |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | SDMA EC50 of 2.5[9] | SDMA ELISA |
| Various Breast & Lymphoma Lines | SDMA EC50 from 2 to 160[9] | SDMA ELISA | |
| JNJ-64619178 | NCI-H520 (Lung Cancer) | 0.4 - 1.9 (GI50)[11] | MTT Assay (6-day) |
| HCC-78 (Lung Cancer) | 0.4 - 1.9 (GI50)[11] | MTT Assay (6-day) | |
| NCI-H1048 (Lung Cancer) | 0.4 - 1.9 (GI50)[11] | MTT Assay (6-day) | |
| A427 (Lung Cancer) | 0.4 - 1.9 (GI50)[11] | MTT Assay (6-day) | |
| Compound 20 | MV-4-11 (AML) | High anti-proliferative effects | Not specified |
| MDA-MB-468 (Breast Cancer) | High anti-proliferative effects | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: PRMT Signaling Pathway and Inhibition in Cancer.
Caption: General Experimental Workflow for PRMT Inhibitor Evaluation.
Experimental Protocols
In Vitro PRMT Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PRMT enzymes, often employing a radiometric assay with a tritiated methyl donor.
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT1, PRMT5/MEP50 complex, PRMT6)
-
Histone or peptide substrate (e.g., Histone H4, H2A peptide)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl2)
-
PRMT inhibitor test compound
-
Scintillation proximity assay (SPA) beads or phosphocellulose filter paper
-
Microplate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the PRMT inhibitor in assay buffer.
-
In a microplate, combine the PRMT enzyme, the substrate, and the inhibitor solution.
-
Initiate the methylation reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding trichloroacetic acid for filter paper assays or a stop solution for SPA).
-
Detect the incorporated radioactivity. For SPA, this involves adding beads that capture the biotinylated substrate and measuring the signal in a microplate reader. For filter paper assays, the reaction mixture is spotted onto the paper, washed to remove unincorporated [3H]-SAM, and the radioactivity on the paper is measured using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.[14][15]
Cancer Cell Proliferation Assay (General Protocol)
This protocol outlines a common method to assess the effect of PRMT inhibitors on the proliferation of cancer cells in culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
PRMT inhibitor test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT inhibitor in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 3 to 6 days).
-
At the end of the incubation period, add the viability assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent inhibition of cell growth for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the percent inhibition against the inhibitor concentration.[5][16]
Conclusion
The landscape of PRMT inhibitors in cancer research is rapidly evolving, with several promising candidates targeting different PRMT family members. This compound stands out as a potent and selective inhibitor of PRMT6. In comparison, inhibitors like MS023 demonstrate pan-Type I PRMT inhibition, while GSK3326595 and JNJ-64619178 show high selectivity for PRMT5. The choice of inhibitor for a particular research application or therapeutic development program will depend on the specific cancer type and the role of the targeted PRMT in its pathology. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in this exciting area of oncology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.org [mdanderson.org]
- 16. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of EPZ020411 on PRMT1 and PRMT8: A Comparative Guide
This guide provides a comprehensive comparison of EPZ020411's inhibitory activity against Protein Arginine Methyltransferase 1 (PRMT1) and Protein Arginine Methyltransferase 8 (PRMT8), alongside other alternative inhibitors. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Introduction to PRMTs and this compound
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1] Type I PRMTs, which include PRMT1 and PRMT8, are responsible for asymmetric dimethylation of arginine residues.[2] PRMT1 is the predominant Type I PRMT and is responsible for the majority of arginine methylation in the cell. PRMT8, a close homolog of PRMT1, is primarily expressed in the brain and is localized to the plasma membrane.[3][4]
This compound is a potent, small-molecule inhibitor primarily identified for its high selectivity towards PRMT6.[5][6] However, it also exhibits inhibitory activity against other Type I PRMTs, including PRMT1 and PRMT8, making it a valuable chemical probe for studying the roles of these enzymes.[7][8]
Comparative Inhibitory Activity
The inhibitory potency of this compound against PRMT1 and PRMT8 is presented below in comparison to other known Type I PRMT inhibitors. The data is summarized by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | PRMT1 IC50 (nM) | PRMT8 IC50 (nM) | Other Notable Type I PRMTs IC50 (nM) |
| This compound | 119[6][7] | 223[6][7] | PRMT6: 10[5][6] |
| MS023 | 30[9] | 5[9] | PRMT3: 119, PRMT4: 83, PRMT6: 4[9] |
| GSK3368715 | 3.1[10] | 1.7[10] | PRMT3: 48, PRMT6: 5.7[10] |
| AMI-1 | 8,800[11] | Not Reported | A pan-PRMT inhibitor[11] |
| Furamidine (DB75) | 9,400[11] | Not Reported | Selective for PRMT1 over PRMT4, 5, and 6[11] |
| TC-E 5003 | 1,500[11] | Not Reported | Selective for PRMT1[11] |
Experimental Protocols for Validation
To validate the inhibitory effect of compounds like this compound on PRMT1 and PRMT8, several in vitro and cellular assays can be employed. Below are detailed methodologies for commonly used assays.
In Vitro Radioactive Methyltransferase Assay
This assay directly measures the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate peptide.
Materials:
-
Recombinant human PRMT1 or PRMT8 enzyme
-
Histone H4 peptide substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.4 mM EDTA)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
SDS Loading Buffer
-
SDS-PAGE gels
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT1 or PRMT8 enzyme (e.g., 0.4 µM), and the desired concentration of the inhibitor (this compound) or DMSO as a vehicle control.
-
Incubate the mixture for 60 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the methylation reaction by adding the histone H4 substrate (e.g., 1 µg) and [³H]-SAM (e.g., 2 µCi).[1]
-
Allow the reaction to proceed for an additional 60 minutes at room temperature.[1]
-
Stop the reaction by adding 6X SDS Loading Buffer and boiling the samples at 95°C for 5 minutes.[1]
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie blue to visualize total protein and ensure equal loading.
-
Incubate the gel with an amplifying reagent (e.g., Amplify) for 30 minutes.[1]
-
Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the radiolabeled, methylated substrate.
-
Quantify the band intensities to determine the level of inhibition at different inhibitor concentrations and calculate the IC50 value.
Colorimetric PRMT Activity/Inhibition Assay
This high-throughput method measures PRMT activity by detecting the methylated product with a specific antibody.[12][13]
Materials:
-
Epigenase™ Type I PRMT Methyltransferase Activity/Inhibition Assay Kit or similar
-
Purified PRMT1 or PRMT8 enzyme (10-500 ng) or nuclear extracts (1-20 µg)[12]
-
Inhibitor compound (this compound)
-
Microplate spectrophotometer
Procedure:
-
To the appropriate wells of the substrate-coated microplate, add the assay buffer, S-adenosylmethionine (Adomet), and the purified enzyme or nuclear extract.[12]
-
For inhibitor wells, add the desired concentration of this compound. For control wells, add the vehicle (e.g., DMSO). The final volume in each well should be 50 µl.[12]
-
Cover the plate and incubate at 37°C for 60-120 minutes. The incubation time will depend on the enzyme's activity.[12]
-
Wash the wells with the provided wash buffer.
-
Add the capture antibody to each well and incubate for 60 minutes at room temperature. This antibody will recognize the methylated substrate.[12]
-
Wash the wells, then add the detection antibody and incubate for 30 minutes.[12]
-
Add the enhancer solution and incubate for another 30 minutes.[12]
-
Add the developer solution and incubate for 1-10 minutes, avoiding overdevelopment.[12]
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance on a microplate reader at 450 nm.[13] The activity of the PRMT enzyme is proportional to the optical density. Calculate the percentage of inhibition based on the absorbance of the control wells.
Visualizing Pathways and Workflows
Caption: Mechanism of Type I PRMT inhibition by this compound.
Caption: Workflow for a radioactive methyltransferase inhibition assay.
References
- 1. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT8 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Automethylation of Protein Arginine Methyltransferase 8 (PRMT8) Regulates Activity by Impeding S-Adenosylmethionine Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. thomassci.com [thomassci.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. epigentek.com [epigentek.com]
- 13. epigentek.com [epigentek.com]
EPZ020411: A Comparative Analysis of its Cross-reactivity with other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
EPZ020411 has emerged as a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). Its utility as a chemical probe to investigate the biological functions of PRMT6 necessitates a thorough understanding of its selectivity profile against other methyltransferases. This guide provides a comparative analysis of the cross-reactivity of this compound, supported by quantitative data and detailed experimental methodologies.
Selectivity Profile of this compound
Biochemical assays have demonstrated that this compound is a highly selective inhibitor of PRMT6. It exhibits significantly lower potency against other protein arginine methyltransferases and other classes of methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of methyltransferases.
| Methyltransferase | IC50 (nM) | Selectivity vs. PRMT6 |
| PRMT6 | 10 | - |
| PRMT1 | 119 | 11.9-fold |
| PRMT8 | 223 | 22.3-fold |
| PRMT3 | >10,000 | >1000-fold[1] |
| PRMT4 (CARM1) | >10,000 | >1000-fold[1] |
| PRMT5 | >10,000 | >1000-fold[1] |
| PRMT7 | >10,000 | >1000-fold[1] |
Data compiled from multiple sources.[1][2][3][4]
This compound displays a remarkable selectivity for PRMT6 over other tested methyltransferases. In biochemical assays, it was found to be over 100-fold more selective for PRMT6, PRMT8, and PRMT1 compared to other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7.[1][5][6]
Experimental Protocols
The determination of the cross-reactivity profile of this compound involves robust biochemical assays that measure the enzymatic activity of various methyltransferases in the presence of the inhibitor. A commonly employed method is the Scintillation Proximity Assay (SPA) .
Scintillation Proximity Assay (SPA) Protocol for Methyltransferase Activity
This protocol outlines the general steps for assessing methyltransferase activity and inhibition using a radiometric SPA-based method.
Materials:
-
Recombinant methyltransferase enzymes (e.g., PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, PRMT8)
-
Biotinylated peptide or protein substrate specific for each enzyme
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Stop buffer (e.g., Guanidine Hydrochloride)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, a specific concentration of the biotinylated substrate, and the respective methyltransferase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the methylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
SPA Bead Addition: Add streptavidin-coated SPA beads to each well. The biotinylated and [³H]-methylated substrate will bind to the beads.
-
Signal Detection: When the radiolabeled substrate is in close proximity to the scintillant-impregnated beads, it stimulates the emission of light, which is then detected by a microplate scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the level of methyltransferase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
PRMT6 plays a crucial role in transcriptional regulation. One of its key functions is the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). This modification acts as a repressive mark that is mutually exclusive with the activating mark of histone H3 lysine 4 trimethylation (H3K4me3), which is deposited by MLL complexes.[7][8][9] By inhibiting PRMT6, this compound prevents the methylation of H3R2, leading to the potential for gene activation.
A significant downstream target of PRMT6-mediated repression is the cyclin-dependent kinase inhibitor p21 (CDKN1A), a tumor suppressor gene.[10][11][12] PRMT6 is recruited to the p21 promoter, where it deposits the H3R2me2a mark, leading to transcriptional repression.[13][14][15] Inhibition of PRMT6 by this compound can, therefore, lead to the de-repression of p21 and other tumor suppressor genes, thereby inhibiting cell proliferation and inducing senescence.[10]
Caption: PRMT6-mediated transcriptional repression pathway and its inhibition by this compound.
Experimental Workflow: Assessing Cellular Activity
To confirm the cellular activity and selectivity of this compound, a western blot-based assay is often employed to measure the methylation of specific PRMT6 substrates, such as H3R2.
Caption: Workflow for determining the cellular potency of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | PRMT6抑制剂 | MCE [medchemexpress.cn]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylation of histone H3R2 by PRMT6 and H3K4 by an MLL complex are mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methylation of histone H3R2 by PRMT6 and H3K4 by an MLL complex are mutually exclusive [ideas.repec.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
EPZ020411: A Comparative Guide for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EPZ020411, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), with other available tool compounds. This document is intended to assist researchers in selecting the most appropriate chemical probe for their PRMT6 target validation studies by presenting objective performance data, detailed experimental protocols, and clear visual representations of key biological and experimental processes.
Introduction to this compound and its Target, PRMT6
This compound is a small molecule inhibitor of PRMT6, a type I protein arginine methyltransferase that plays a crucial role in epigenetic regulation.[1][2] PRMT6 catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, most notably histone H3 at arginine 2 (H3R2).[2] This modification is generally associated with transcriptional repression. Given the overexpression of PRMT6 in various cancers, including lung, breast, and bladder cancer, it has emerged as a promising therapeutic target.[3] this compound was one of the first potent and selective tool compounds developed for studying the biological functions of PRMT6, enabling rigorous target validation both in vitro and in vivo.[1][2]
Comparative Analysis of PRMT6 Inhibitors
The selection of a tool compound is critical for the accurate interpretation of experimental results. This section compares this compound with other notable PRMT6 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity.
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and its alternatives against PRMT6 and other protein methyltransferases.
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | PRMT6 | 10 | >10-fold selective over PRMT1 and PRMT8. | [4] |
| PRMT1 | 119 | [1] | ||
| PRMT8 | 223 | [1] | ||
| SGC6870 | PRMT6 | 77 | Highly selective over a broad panel of methyltransferases. | [5][6] |
| MS023 | PRMT6 | 4 | Potent inhibitor of Type I PRMTs (PRMT1, 3, 4, 6, 8). | [7][8] |
| PRMT1 | 30 | [7] | ||
| PRMT8 | 5 | [7] | ||
| Compound 4 (Covalent) | PRMT6 | Covalent | Good selectivity over other Type I PRMTs. | [9] |
Cellular Activity
The ability of a compound to engage its target in a cellular context is crucial for its utility as a tool compound. The table below compares the cellular potency of this compound and its alternatives in inhibiting PRMT6-mediated histone methylation.
| Compound | Cell Line | Cellular Target | Cellular IC50 (µM) | Reference |
| This compound | A375 | H3R2 methylation | 0.634 | [4] |
| SGC6870 | HEK293T | H3R2 methylation | ~0.9 | [5] |
| MS023 | HEK293 | H3R2 methylation | 0.056 | [8] |
Pharmacokinetic Properties
For in vivo target validation, the pharmacokinetic profile of a tool compound is a key consideration.
| Compound | Species | Administration | Bioavailability (%) | Key Findings | Reference |
| This compound | Rat | Subcutaneous (5 mg/kg) | 65.6 | Unbound concentration remained above the PRMT6 biochemical IC50 for over 12 hours. | [2][9] |
| SGC6870 | Not Reported | Not Reported | Not Reported | ||
| MS023 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization and comparison of PRMT6 inhibitors.
Biochemical Assay: Radiometric Methyltransferase Assay
This assay directly measures the enzymatic activity of PRMT6 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.
Materials:
-
Recombinant human PRMT6
-
Histone H3 peptide (1-21)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT6 enzyme, and the histone H3 peptide substrate.
-
Initiate the reaction by adding [³H]-SAM.
-
For inhibitor studies, pre-incubate the enzyme and inhibitor for a defined period before adding the substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Cellular Assay: Western Blot for Histone H3R2 Dimethylation
This assay assesses the ability of a compound to inhibit PRMT6 activity within cells by measuring the levels of asymmetrically dimethylated H3R2 (H3R2me2a), a specific mark deposited by PRMT6.
Materials:
-
Cell line of interest (e.g., A375, HEK293T)
-
PRMT6 inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PRMT6 inhibitor for the desired duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize and quantify the protein bands using an imaging system. Normalize the H3R2me2a signal to the total Histone H3 signal.
In Vivo Assay: Xenograft Tumor Model
This assay evaluates the in vivo efficacy of a PRMT6 inhibitor in a cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., H2122 lung cancer cells)[10]
-
PRMT6 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PRMT6 inhibitor or vehicle control according to the desired dosing schedule (e.g., daily subcutaneous injection).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
Visualizing Pathways and Workflows
PRMT6 Signaling Pathway
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS023 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Independent Validation of EPZ020411 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published half-maximal inhibitory concentration (IC50) values for the selective PRMT6 inhibitor, EPZ020411. The data presented is compiled from the initial discovery and subsequent independent characterizations, offering a comprehensive overview of its biochemical and cellular potency. Detailed experimental methodologies for key assays are provided to support the interpretation of these values.
Data Summary
The following table summarizes the reported IC50 values for this compound against its primary target, Protein Arginine Methyltransferase 6 (PRMT6), and other related enzymes to illustrate its selectivity.
| Target | Assay Type | Published IC50 | Independently Determined IC50 | Reference |
| PRMT6 | Biochemical | 10 nM | Not directly re-evaluated; a precursor compound showed an IC50 of 230 ± 12 nM in an independent study[1] | [2][3][4] |
| PRMT1 | Biochemical | 119 nM | - | [4] |
| PRMT8 | Biochemical | 223 nM | - | [4] |
| PRMT6 (Cellular) | H3R2 Methylation Inhibition (A375 cells) | 0.637 µM | - | [2][4] |
| PRMT6 (Cellular) | H3R2 Methylation Inhibition (HEK293T cells) | - | 0.9 ± 0.1 µM (for a different selective inhibitor, (R)-2)[5] | [5] |
Signaling Pathway of PRMT6 in Cancer
Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator that primarily catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[6][7] A primary substrate of PRMT6 is histone H3 at arginine 2 (H3R2). Methylation of H3R2 by PRMT6 generally leads to transcriptional repression. This can occur through interference with subsequent activating modifications, such as H3K4 trimethylation.[8][9]
In various cancers, PRMT6 has been shown to be dysregulated and can promote tumorigenesis by influencing several signaling pathways.[6][7][10] For instance, PRMT6 can activate the AKT/mTOR pathway, promoting cell proliferation and migration.[6] It can also enhance MYC signaling by stabilizing the c-MYC protein.[11] Furthermore, PRMT6 has been implicated in the alternate activation of tumor-associated macrophages, contributing to lung tumor progression.[12] The development of selective PRMT6 inhibitors like this compound is therefore a promising therapeutic strategy to counteract these oncogenic functions.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. thomassci.com [thomassci.com]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bahlerweb.cs.ucl.ac.uk [bahlerweb.cs.ucl.ac.uk]
- 9. Arginine methylation at histone H3R2 controls deposition of H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRMT6 promotes colorectal cancer progress via activating MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Evaluating the therapeutic potential of EPZ020411 compared to newer inhibitors
A deep dive into the therapeutic potential of Protein Arginine Methyltransferase 6 (PRMT6) inhibitors, this guide provides a comparative analysis of the first-in-class inhibitor, EPZ020411, against newer compounds SGC6870 and MS023. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed protocols.
Protein Arginine Methyltransferase 6 (PRMT6) has emerged as a significant therapeutic target in oncology. Its role in epigenetic regulation through the methylation of histone and non-histone proteins influences a variety of cellular processes, including gene transcription, DNA damage repair, and cell proliferation.[1][2] The overexpression of PRMT6 has been implicated in various cancers, driving the development of potent and selective inhibitors. This guide evaluates the pioneering PRMT6 inhibitor, this compound, in the context of more recently developed inhibitors, SGC6870 and MS023, to provide a clear perspective on their therapeutic potential.
Biochemical Potency and Selectivity
A critical aspect of a therapeutic inhibitor is its potency and selectivity towards its intended target. The table below summarizes the in vitro inhibitory activities of this compound, SGC6870, and MS023 against PRMT6 and other protein methyltransferases.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | PRMT6 | 10 | >10-fold selective over PRMT1 (119 nM) and PRMT8 (223 nM).[3][4][5] |
| PRMT1 | 119 | ||
| PRMT8 | 223 | ||
| SGC6870 | PRMT6 | 77 | Allosteric inhibitor with high selectivity over a broad panel of other methyltransferases.[6][7] |
| MS023 | PRMT6 | 4 | Potent inhibitor of Type I PRMTs.[8][9] |
| PRMT1 | 30 | ||
| PRMT3 | 119 | ||
| PRMT4 | 83 | ||
| PRMT8 | 5 |
This compound was the first potent and selective small molecule inhibitor identified for PRMT6.[10] Newer inhibitors like MS023 exhibit greater potency against PRMT6, however, with broader activity against other Type I PRMTs. In contrast, SGC6870, while less potent than MS023, offers a unique mechanism of action as an allosteric inhibitor, which can confer a higher degree of selectivity.[6]
Cellular Activity
The ability of an inhibitor to engage its target within a cellular context is crucial for its therapeutic efficacy. The following table outlines the cellular potency of the three inhibitors in downregulating the PRMT6-mediated methylation mark, asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a).
| Inhibitor | Cell Line | Cellular IC50 (µM) |
| This compound | A375 (transiently expressing PRMT6) | 0.637[4][10] |
| SGC6870 | HEK293T (overexpressing PRMT6) | 0.8 |
| MS023 | HEK293 (overexpressing PRMT6) | 0.056[8][11] |
In cellular assays, MS023 demonstrates significantly higher potency compared to both this compound and SGC6870. This suggests that MS023 is more efficient at inhibiting PRMT6 activity within a cellular environment at lower concentrations.
Pharmacokinetic Properties
Pharmacokinetic profiles are vital for the translation of a compound from a preclinical tool to a clinical candidate. Limited publicly available data for SGC6870 and MS023 necessitates a focus on the well-characterized this compound.
| Inhibitor | Species | Dosing | Key Parameters |
| This compound | Rat | 1 mg/kg IV | CL: 19.7 mL/min/kg, Vss: 11.1 L/kg, t1/2: 8.54 h[10][12] |
| Rat | 5 mg/kg SC | Bioavailability: 65.6%, t1/2: 9.19 h[10][12] | |
| MS023 | Mouse | 80 mg/kg IP | Maximum tolerated dose established.[13] |
| SGC6870 | - | - | No data available. |
This compound exhibits moderate clearance and a good volume of distribution in rats, with a reasonable half-life supporting its use in in vivo studies.[10][12] Further pharmacokinetic studies are required for SGC6870 and MS023 to fully assess their therapeutic potential.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: PRMT6 methylates H3R2 leading to transcriptional repression of tumor suppressor genes and methylates c-MYC, preventing its degradation and promoting proliferation. Inhibitors block these oncogenic functions.
Caption: A generalized workflow for the evaluation of PRMT6 inhibitors, encompassing biochemical, cellular, and in vivo studies.
Experimental Protocols
Radiometric Methyltransferase Assay (IC50 Determination)
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide.
Materials:
-
Recombinant PRMT6 enzyme
-
Histone H4 peptide (1-21) substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Triton X-100)
-
Inhibitor compounds (this compound, SGC6870, MS023)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the PRMT6 enzyme, histone H4 peptide, and assay buffer.
-
Add the diluted inhibitor compounds to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the filter paper and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Western Blot for H3R2me2a
This method is used to assess the ability of inhibitors to block PRMT6 activity in cells by measuring the levels of the H3R2me2a mark.[14][15]
Materials:
-
Cells (e.g., HEK293T)
-
Plasmids for PRMT6 overexpression (optional, to enhance signal)
-
Transfection reagent (if applicable)
-
Inhibitor compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3R2me2a and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
If applicable, transfect cells with a PRMT6 expression plasmid.
-
Treat the cells with varying concentrations of the inhibitor compounds for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal to determine the cellular IC50.
Conclusion
This compound remains a valuable tool compound for studying PRMT6 biology. However, the development of newer inhibitors such as the highly potent MS023 and the allosterically-acting, highly selective SGC6870, represents a significant advancement in the field. MS023's superior cellular potency makes it a compelling candidate for further preclinical investigation. The unique allosteric mechanism of SGC6870 may offer advantages in terms of selectivity and potential for overcoming resistance, though its in vivo properties require elucidation. The choice of inhibitor will ultimately depend on the specific research question, with considerations for potency, selectivity, and in vivo applicability. Further studies, particularly comprehensive pharmacokinetic and in vivo efficacy assessments for SGC6870 and MS023, are warranted to fully define their therapeutic potential in comparison to this compound.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thomassci.com [thomassci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
Head-to-Head Comparison: EPZ020411 and GSK3368715 in Protein Arginine Methyltransferase Inhibition
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for Protein Arginine Methyltransferases (PRMTs) is a focal point for therapeutic intervention in oncology and other diseases. This guide provides a detailed head-to-head comparison of two prominent PRMT inhibitors, EPZ020411 and GSK3368715, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical and cellular activities, supported by experimental data.
At a Glance: Key Differences
This compound emerges as a highly selective inhibitor of PRMT6, while GSK3368715 presents as a potent, pan-inhibitor of Type I PRMTs. This fundamental difference in their selectivity profiles dictates their potential applications and biological effects. This compound is a valuable tool for specifically dissecting the role of PRMT6, whereas GSK3368715 offers a broader inhibition of a family of enzymes implicated in a wider range of cellular processes.
Biochemical and Cellular Performance: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GSK3368715, highlighting their potency and selectivity against various PRMT enzymes and their effects in cellular models.
Table 1: Biochemical Potency (IC50/Ki,app in nM)
| Target | This compound (IC50) | GSK3368715 (IC50/Ki,app) |
| PRMT1 | 119 nM[1][2] | 3.1 nM[3][4] |
| PRMT3 | >100-fold selective vs PRMT6[5] | 48 nM[3][4] / 162 nM[6] |
| PRMT4 (CARM1) | >100-fold selective vs PRMT6[5] | 1148 nM[3][4] / 38 nM[6] |
| PRMT6 | 10 nM[1][2][7] | 5.7 nM[3][4] / 4.7 nM[6] |
| PRMT8 | 223 nM[1][2] | 1.7 nM[3][4] / 39 nM[6] |
| PRMT5 | >100-fold selective vs PRMT6[5] | >20,408 nM[6] |
| PRMT7 | >100-fold selective vs PRMT6[5] | >40,000 nM[6] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Potency (IC50) |
| This compound | A375 (transiently expressing PRMT6) | H3R2 methylation | 0.637 µM[1][2] |
| GSK3368715 | Toledo (DLBCL) | Growth Inhibition (gIC50) | 59 nM |
Table 3: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value |
| Clearance (CL) | 19.7 mL/min/kg[5] |
| Volume of Distribution (Vss) | 11.1 L/kg[5] |
| Terminal Half-life (t1/2) | 8.54 h[5] |
| Bioavailability (subcutaneous) | 65.6%[5] |
Mechanism of Action and Signaling Pathways
This compound acts as a selective inhibitor of PRMT6, an enzyme that catalyzes the asymmetric dimethylation of arginine residues, primarily on histone H3 at arginine 2 (H3R2me2a). This modification is generally associated with transcriptional repression.
GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[3][4] This class of enzymes, including PRMT1, 3, 4, 6, and 8, is responsible for asymmetric dimethylation of various protein substrates.[8] By inhibiting these enzymes, GSK3368715 can modulate a wide array of cellular processes, including transcription, RNA processing, and signal transduction.[5]
PRMT6 Signaling Pathway
Type I PRMT Signaling Pathway
Experimental Methodologies
Biochemical Assays
Biochemical potency of the inhibitors is typically determined using in vitro methyltransferase assays. A common method involves:
-
Enzyme and Substrate Preparation: Recombinant human PRMT enzymes and a suitable substrate (e.g., a histone peptide) are prepared in an appropriate assay buffer.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine is used as the methyl donor.
-
Inhibitor Treatment: The enzymes are incubated with varying concentrations of the inhibitor.
-
Reaction Initiation and Termination: The methylation reaction is initiated by adding the substrate and cofactor and incubated at a controlled temperature. The reaction is then stopped, often by adding trichloroacetic acid.
-
Detection: The amount of radiolabeled methyl group transferred to the substrate is quantified using a filter-binding assay and scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays
This compound - H3R2 Methylation Assay: The cellular activity of this compound was assessed in A375 cells engineered to transiently overexpress PRMT6.[9]
-
Cell Culture and Transfection: A375 cells are cultured and transfected with a vector expressing PRMT6.
-
Inhibitor Treatment: The transfected cells are treated with a dose range of this compound for a specified period (e.g., 48 hours).[9]
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Western Blot Analysis: The levels of asymmetrically dimethylated H3R2 are detected by Western blot using a specific antibody. Total histone H3 levels are used as a loading control.
-
Quantification: The band intensities are quantified, and the IC50 value is determined by normalizing the H3R2me2a signal to total H3 and plotting against the inhibitor concentration.
GSK3368715 - Cell Proliferation/Viability Assay: The anti-proliferative effects of GSK3368715 have been evaluated across a broad panel of cancer cell lines. A typical protocol involves:
-
Cell Seeding: Cancer cells are seeded in multi-well plates.
-
Inhibitor Treatment: Cells are treated with a range of GSK3368715 concentrations for several days.
-
Viability Assessment: Cell viability is measured using assays such as MTT or WST-1, which quantify metabolic activity, or by direct cell counting.
-
Data Analysis: The percentage of growth inhibition relative to a vehicle control (e.g., DMSO) is calculated, and the gIC50 (concentration for 50% growth inhibition) is determined.
Experimental Workflow Diagram
Conclusion
This compound and GSK3368715 represent two distinct classes of PRMT inhibitors with different selectivity profiles. This compound is a valuable research tool for studying the specific functions of PRMT6, offering high selectivity over other PRMTs. In contrast, GSK3368715 is a broad-spectrum Type I PRMT inhibitor with potent anti-proliferative activity across various cancer cell lines, making it a candidate for therapeutic development in oncology. The choice between these two inhibitors will depend on the specific research question or therapeutic strategy being pursued. The data and methodologies presented in this guide provide a solid foundation for researchers to make informed decisions in their studies of protein arginine methylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT6 mediates inflammation via activation of the NF-κB/p65 pathway on a cigarette smoke extract-induced murine emphysema model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
A Head-to-Head Comparison of PRMT6 Inhibitors: The Allosteric Advantage of SGC6870 Over the Competitive Inhibition of EPZ020411
In the landscape of epigenetic research, the development of potent and selective chemical probes for Protein Arginine Methyltransferases (PRMTs) is paramount for elucidating their roles in health and disease. This guide provides a detailed comparison of two notable inhibitors of PRMT6, SGC6870 and EPZ020411, highlighting their distinct mechanisms of action and selectivity profiles. SGC6870 is a first-in-class, highly selective allosteric inhibitor of PRMT6, whereas this compound is a potent competitive inhibitor with a broader selectivity profile.[1][2][3][4][5]
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between SGC6870 and this compound lies in their mechanism of inhibition. SGC6870 is an allosteric inhibitor, binding to a unique, induced pocket on the PRMT6 enzyme, distant from the active site where the substrate and cofactor bind.[1][2][3][5][6][7] This allosteric binding induces a conformational change in the enzyme that prevents it from carrying out its methyltransferase activity. Kinetic studies have revealed that SGC6870's inhibition is noncompetitive with respect to both the SAM cofactor and the peptide substrate.[1] Furthermore, its inhibitory effect is time-dependent, indicating a slow binding process to achieve equilibrium.[1]
In contrast, this compound is a competitive inhibitor.[8] Its aryl pyrazole scaffold with an ethylenediamino side chain acts as an arginine mimetic, suggesting it competes with the protein substrate for binding within the PRMT6 active site.[4][9] This direct competition at the catalytic site is a more traditional mechanism of enzyme inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for SGC6870 and this compound, providing a clear comparison of their potency and selectivity.
Table 1: Biochemical Potency and Cellular Activity
| Compound | Target | Mechanism of Inhibition | Biochemical IC50 (nM) | Cellular IC50 (µM) | Cell Line |
| SGC6870 | PRMT6 | Allosteric | 77 ± 6[1][2][5][6][7][10] | 0.8 ± 0.2[3] | HEK293T (overexpressing PRMT6) |
| This compound | PRMT6 | Competitive | 10[3][11] | 0.637 ± 0.241[4] | A375 (overexpressing PRMT6) |
Table 2: Selectivity Profile Against Other Methyltransferases
| Compound | PRMT1 IC50 (µM) | PRMT8 IC50 (µM) | Selectivity Notes |
| SGC6870 | >10 | >10 | Highly selective for PRMT6 over 32 other methyltransferases.[1][3][7] Has an inactive enantiomer, SGC6870N, for use as a negative control.[1][2][6][7] |
| This compound | 0.119[3] | 0.223[3] | Shows significant activity against PRMT1 and PRMT8.[3][4] Over 100-fold selective for PRMT6/8/1 compared to PRMT3, PRMT4, PRMT5, and PRMT7.[4][12] |
Experimental Protocols
Biochemical Inhibition Assay (General Protocol):
The inhibitory activity of SGC6870 and this compound on PRMT6 is typically assessed using a radiometric assay or a fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant human PRMT6 enzyme is purified. A suitable substrate, such as a histone H3 or H4 peptide, and the methyl donor S-adenosyl-L-methionine (SAM), with one tritiated methyl group ([³H]-SAM), are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The PRMT6 enzyme is pre-incubated with varying concentrations of the inhibitor (SGC6870 or this compound) for a defined period. For time-dependent inhibitors like SGC6870, this pre-incubation time is critical and can be varied (e.g., from 15 to 120 minutes) to determine the effect on IC50.[1]
-
Reaction Initiation: The methyltransferase reaction is initiated by the addition of the peptide substrate and [³H]-SAM.
-
Reaction Quenching and Detection: After a set time, the reaction is stopped. The tritiated peptide product is captured, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay:
To determine the cellular potency of the inhibitors, their effect on the methylation of PRMT6 substrates in cells is measured.
-
Cell Culture and Treatment: A suitable cell line, often one overexpressing PRMT6 to amplify the signal (e.g., A375 or HEK293T), is cultured.[4] The cells are then treated with a range of concentrations of the inhibitor for a specific duration (e.g., 48 hours).[4]
-
Protein Extraction: After treatment, cells are lysed, and nuclear extracts or total cell lysates are prepared.
-
Western Blotting: The levels of specific arginine methylation marks, such as asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a known substrate of PRMT6, are assessed by Western blotting using specific antibodies.[4]
-
Data Quantification: The intensity of the bands corresponding to the methylation mark is quantified and normalized to a loading control (e.g., total histone H3).
-
IC50 Determination: The cellular IC50 is calculated by plotting the percentage of inhibition of the methylation mark against the inhibitor concentration.
Mandatory Visualizations
Caption: Mechanisms of PRMT6 Inhibition.
Caption: Workflow for comparing PRMT6 inhibitors.
Conclusion: Selecting the Right Tool for the Job
Both SGC6870 and this compound are valuable chemical tools for studying the function of PRMT6. However, their distinct properties make them suitable for different experimental contexts.
This compound is a highly potent PRMT6 inhibitor in biochemical assays.[3][11] Its competitive mechanism of action is well-understood. However, its utility as a specific probe for PRMT6 in cellular and in vivo studies is limited by its significant off-target activity against PRMT1 and PRMT8.[3][4]
SGC6870 , on the other hand, offers a significant advantage in terms of selectivity.[1][2][3][7] Its unique allosteric mechanism of action contributes to its remarkable specificity for PRMT6 over a wide range of other methyltransferases.[1][2][3] The availability of its inactive enantiomer, SGC6870N, as a negative control further strengthens its utility as a chemical probe, allowing for more rigorous validation of its on-target effects.[1][2][6][7] While its biochemical potency is slightly lower than that of this compound, its high selectivity and well-characterized mechanism make it a superior choice for dissecting the specific biological functions of PRMT6.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of EPZ020411
Researchers and drug development professionals handling EPZ020411, a selective inhibitor of protein arginine methyltransferase 6 (PRMT6), must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1] While specific disposal instructions for this compound are not extensively documented, a comprehensive approach based on general principles of hazardous chemical waste management is essential. This guide provides a detailed protocol for the safe handling and disposal of this compound, its contaminated materials, and solutions.
Key Safety and Handling Information
Proper storage and handling are critical first steps in the safe management of this compound. The compound should be stored at -20°C for long-term stability, with stock solutions at -80°C for up to a year.[2][3] When handling the solid compound or its solutions, appropriate personal protective equipment (PPE), including splash goggles, a full suit, a dust respirator, boots, and gloves, should be worn.[1]
| Parameter | Value | Reference |
| Storage Temperature (Solid) | -20°C | [4] |
| Storage Temperature (In solvent) | -80°C for up to 1 year | [2][3] |
| Stability | ≥ 4 years at -20°C | [4] |
| Solubility (DMSO) | 5 mg/mL | [4] |
| Solubility (Ethanol) | 1 mg/mL | [4] |
| Solubility (PBS, pH 7.2) | 0.3 mg/mL | [4] |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated, expired, or unwanted solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.[5]
-
Liquid Waste:
-
Segregate aqueous solutions of this compound from organic solvent solutions.[5]
-
Do not mix halogenated and non-halogenated solvent wastes.[5]
-
Collect all liquid waste containing this compound in designated, leak-proof, and tightly sealed containers.[6] These containers should be stored in secondary containment to prevent spills.[7]
-
-
Contaminated Labware:
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound) and its concentration.
-
Store waste containers in a designated satellite accumulation area.[9]
-
Ensure incompatible wastes are segregated to prevent accidental reactions.[9][10] For instance, keep acidic waste separate from basic waste and oxidizing agents away from organic compounds.[9]
3. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.[8] Evaporation is not an acceptable method of disposal.[7][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all federal, state, and local regulations for the disposal of chemical waste.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. peptide.com [peptide.com]
- 2. This compound hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
